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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to N-Methylisatoic Anhydride: Molecular Weight, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Part 1: Core Chemical Identity and Physicochemical Properties N-Methylisatoic anhydride, systematically named 1-methyl-3,1-benzoxazine-2,4-dione, is a heter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Chemical Identity and Physicochemical Properties

N-Methylisatoic anhydride, systematically named 1-methyl-3,1-benzoxazine-2,4-dione, is a heterocyclic compound widely employed as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its reactivity is largely governed by the strained anhydride ring system, making it an effective acylating agent.[3]

Unpacking the Molecular Weight

The molecular weight of a compound is a fundamental constant derived from its molecular formula. It is essential for stoichiometric calculations in reaction planning, quantitative analysis, and for identity confirmation via mass spectrometry. The molecular formula for N-Methylisatoic anhydride is C₉H₇NO₃.[4][5][6][7]

The molecular weight is calculated by summing the atomic weights of its constituent atoms:

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 177.159 u

For practical laboratory applications, this value is typically rounded to 177.16 g/mol .[4][5][6][7] This precise value is a cornerstone for all quantitative work, from preparing solutions of a specific molarity to determining reaction yields.

Physicochemical Data Summary

A compound's utility is defined by its physical and chemical properties. The following table summarizes the key data for N-Methylisatoic anhydride, providing a quick reference for experimental design.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₃[1][4][7]
Molecular Weight 177.16 g/mol [1][4][5][6][7]
CAS Number 10328-92-4[1][4]
Appearance White to pale yellow or brownish powder/chunks[1][3][7][8]
Melting Point 174 - 180 °C[1]
Purity ≥98% (GC)[1]
IUPAC Name 1-methyl-3,1-benzoxazine-2,4-dione[4][9]
Solubility Soluble in organic solvents like acetone[3]
Molecular Structure Visualization

The arrangement of atoms dictates the molecule's reactivity. The diagram below illustrates the structure of N-Methylisatoic anhydride.

Caption: 2D structure of N-Methylisatoic anhydride (C₉H₇NO₃).

Part 2: Synthesis and Reactivity

Common Synthesis Pathway

N-Methylisatoic anhydride is typically synthesized from N-methylanthranilic acid. A common laboratory and industrial method involves a cyclization reaction using an acid-binding agent and a catalyst. One patented method describes the condensation of o-chlorobenzoic acid with methylamine, followed by cyclization with triphosgene.[10]

Expert Insight: The choice of triphosgene as a cyclizing agent is critical. It serves as a safer, solid-form equivalent of the highly toxic phosgene gas. The reaction must be conducted under anhydrous conditions, as NMIA is moisture-sensitive and will hydrolyze back to N-methylanthranilic acid.[3][7] This self-validating check—the absence of the starting material in the final product via TLC or NMR—confirms the success of the anhydrous conditions.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification start1 N-Methylanthranilic Acid reaction Cyclization/ Condensation start1->reaction start2 Triphosgene start2->reaction workup Filtration reaction->workup Crude Product conditions Anhydrous Solvent (e.g., Toluene, CH₂Cl₂) Acid Scavenger (Base) conditions->reaction wash Solvent Wash workup->wash dry Drying under Vacuum wash->dry product N-Methylisatoic Anhydride (NMIA) dry->product

Caption: General workflow for the synthesis of NMIA.

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of NMIA stems from its reactivity towards nucleophiles. The anhydride ring opens upon attack, leading to the formation of N-methylanthranilamides. This reaction is a cornerstone for building more complex molecular architectures.[11][12]

Causality Behind Reactivity: The N-methyl group has two key effects compared to its parent compound, isatoic anhydride.

  • Steric Hindrance: The methyl group adds bulk around the nitrogen and adjacent carbonyl, slightly impeding the approach of nucleophiles.[13]

  • Electronic Effect: As a weak electron-donating group, the methyl group slightly reduces the electrophilicity of the carbonyl carbons.[13]

Consequently, reactions with NMIA often proceed with slightly more difficulty, sometimes requiring longer reaction times or more forcing conditions compared to isatoic anhydride.[11][13]

Part 3: Applications in Research and Development

N-Methylisatoic anhydride is not merely a synthetic intermediate but a powerful tool in several advanced research areas.[1]

Pharmaceutical and Agrochemical Synthesis

NMIA is a crucial building block for numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its ability to introduce the N-methylanthraniloyl moiety is leveraged in the synthesis of heterocycles like quinazolinones, which are common scaffolds in drug discovery.

Protocol: Synthesis of an N-Substituted N-Methylanthranilamide This protocol outlines a general procedure for the reaction of NMIA with a primary amine.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve N-Methylisatoic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Dichloromethane).

  • Addition: Slowly add the primary amine (1.0-1.2 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the NMIA starting material.

  • Workup: Upon completion, the solvent is typically removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the pure amide product.

  • Validation: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The molecular ion peak in the mass spectrum should correspond to the sum of the molecular weights of NMIA and the amine, minus CO₂ (44.01 g/mol ), which is lost during the ring-opening reaction.

RNA Structure Probing (SHAPE Chemistry)

A highly specialized application of NMIA is in the field of biochemistry, specifically in a technique called S elective 2' -H ydroxyl A cylation analyzed by P rimer E xtension (SHAPE).[8] In this method, NMIA is used to acylate the 2'-hydroxyl group of RNA nucleotides.[8][14]

  • Mechanism: Flexible, single-stranded regions of RNA are more accessible and react readily with NMIA.

  • Detection: The sites of acylation block reverse transcriptase during primer extension, allowing researchers to map the flexible regions of an RNA molecule at single-nucleotide resolution.[14]

NMIA is considered a "slow" SHAPE reagent, which is useful for capturing the structure of RNA over longer time scales.[15]

shape_pathway RNA Folded RNA (Single & Double Stranded Regions) reaction Acylation Reaction RNA->reaction NMIA N-Methylisatoic Anhydride (SHAPE Reagent) NMIA->reaction modified_RNA Acylated RNA (Modification at flexible 2'-OH sites) reaction->modified_RNA analysis Primer Extension Stalls at Acylated Sites modified_RNA->analysis RT Reverse Transcriptase + Fluorescent Primer RT->analysis result Capillary Electrophoresis & Data Analysis analysis->result structure RNA Secondary Structure Map result->structure

Caption: Logical workflow of an RNA SHAPE experiment using NMIA.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of N-Methylisatoic anhydride is essential.

  • Hazards: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][16][17]

  • Precautions: Always handle NMIA in a well-ventilated fume hood.[16][18] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[17][18]

  • Storage: The compound is moisture-sensitive.[7] It should be stored in a tightly closed container in a cool, dry place, often under an inert gas like nitrogen or argon.[17]

Conclusion

N-Methylisatoic anhydride is a compound whose significance is far greater than its foundational molecular weight of 177.16 g/mol . This value is the starting point for its use in precise, high-stakes applications ranging from the synthesis of life-saving pharmaceuticals to the elucidation of complex biological structures. For the research and drug development professional, a thorough understanding of its properties, reactivity, and handling is not just beneficial—it is a prerequisite for innovation and success.

References

  • N-Methylisatoic anhydride | C9H7NO3 | CID 25160. PubChem, National Institutes of Health. [Link]

  • Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA Journal. [Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. [Link]

  • N-Methylisatoic Anhydride: A Versatile Research Tool. YuJa. [Link]

  • SAFETY DATA SHEET - N-Methylisatoic anhydride. Thermo Fisher Scientific. [Link]

  • Method for preparing N-methyl isatoic anhydride.
  • The Crucial Role of N-Methylisatoic Anhydride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • SHAPE Selection chemistry. (A) Chemical structures of N-methyl isatoic... ResearchGate. [Link]

  • Synthesis of 1-Methyl-7-Nitroisatoic Anhydride and Analysis of gurken mRNA by Selective 2'- Hydroxyl Acylation Analyzed by Primer Extension Chemistry. Fredonia State University of New York. [Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution In-Cell RNA Structure Probing: The NMIA SHAPE-MaP Protocol

Target Audience: Researchers, RNA Biologists, and Drug Development Professionals Content Focus: In-Cell Structural RNA Profiling, Mutational Profiling (MaP), Reagent Kinetics Executive Summary & Mechanistic Principles Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, RNA Biologists, and Drug Development Professionals Content Focus: In-Cell Structural RNA Profiling, Mutational Profiling (MaP), Reagent Kinetics

Executive Summary & Mechanistic Principles

The architecture of RNA dictates its function, stability, and interaction with small-molecule therapeutics. SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) is the gold standard for interrogating RNA secondary and tertiary structures at single-nucleotide resolution[1].

N-Methylisatoic anhydride (NMIA) is the foundational, base-agnostic SHAPE reagent. Mechanistically, NMIA acts as an electrophile. In structurally constrained RNA regions (e.g., rigid double helices), the 3'-phosphodiester bond restricts the adjacent 2'-hydroxyl (2'-OH) group. However, in flexible, single-stranded regions, the 2'-OH adopts a nucleophilic conformation, attacking the anhydride of NMIA to form a bulky 2'-O-adduct[1].

While modern in-cell studies often default to acylimidazoles (like NAI) due to their rapid cell permeability, NMIA remains a critical tool for generating highly validated, unbiased comparative baselines[2]. Adapting NMIA for in-cell use requires precise kinetic control to account for its longer hydrolysis half-life and lower aqueous solubility[3]. This guide details a self-validating SHAPE-MaP (Mutational Profiling) workflow optimized for intracellular NMIA probing[4].

Workflow Visualization

NMIA_SHAPE_MaP cluster_0 Phase 1: In-Cell Modification cluster_1 Phase 2 & 3: Extraction & MaP Readout cluster_2 Phase 4: NGS & Analysis N1 Live Cell Culture (70-80% Confluency) N2 NMIA Treatment (10 mM, 15 min, 37°C) N1->N2 N3 2'-O-Adduct Formation at Flexible Nucleotides N2->N3 N4 RNA Extraction & DTT Quenching N3->N4 Cell Lysis N5 MaP Reverse Transcription (Mn2+ Buffer) N4->N5 N6 cDNA Synthesis (Adducts → Mutations) N5->N6 N7 Library Preparation & Illumina Sequencing N6->N7 Purification N8 Bioinformatics (ShapeMapper2) N7->N8

Mechanistic workflow of in-cell NMIA modification and Mutational Profiling (MaP) readout.

Reagent Profiling & Kinetic Justification

To engineer a successful in-cell protocol, one must understand the causality behind reagent selection. NMIA hydrolyzes significantly slower than reagents like 1M7, necessitating extended incubation times to ensure complete intracellular modification before quenching[2],[3].

Table 1: Comparative Kinetics of Common SHAPE Reagents
ReagentHydrolysis Half-Life (37°C)Cell PermeabilityBase BiasOptimal Application Context
NMIA ~430 sec Low/Moderate Very Low Foundational baselines; legacy data comparison.
1M7 14 secHighVery LowHighly dynamic in vitro probing; rapid snapshots.
NAI ~33 minVery HighLowStandard in vivo and whole-structurome mapping.
5NIA ~100 secHighLowBalanced in-cell probing with moderate reaction times.

The Self-Validating Protocol System

A trustworthy SHAPE-MaP experiment is a self-validating system. It must include three parallel conditions to computationally isolate true structural signals from background polymerase errors[4]:

  • Modified (+NMIA): Captures the native in-cell RNA structure.

  • Untreated (-NMIA, +DMSO): Establishes the background mutation rate of the reverse transcriptase.

  • Denatured Control: RNA is extracted, fully denatured at 95°C, and modified with NMIA to normalize for inherent sequence-specific reactivity biases.

Phase 1: In-Cell NMIA Modification

Causality Note: NMIA is highly sensitive to moisture. It must be dissolved in anhydrous DMSO immediately prior to use to prevent premature hydrolysis.

  • Cell Preparation: Grow mammalian cells (e.g., HEK293T or HeLa) to 70–80% confluency in 6-well plates. Ensure viability is >95%.

  • Reagent Preparation: Dissolve solid NMIA in 100% anhydrous DMSO to create a 100 mM stock. Vortex vigorously for 60 seconds.

  • Treatment:

    • (+NMIA) Well: Add 100 µL of 100 mM NMIA directly to 900 µL of culture media (Final concentration: 10 mM NMIA, 10% DMSO).

    • (-NMIA) Well: Add 100 µL of neat anhydrous DMSO to 900 µL of culture media.

  • Incubation: Incubate cells at 37°C for 15 minutes .

    • Expert Insight: Because NMIA's half-life is ~430 seconds, a 15-minute incubation covers roughly two half-lives, ensuring optimal adduct formation without subjecting cells to prolonged DMSO toxicity[2].

  • Quenching: Immediately add DTT to a final concentration of 125 mM to quench any unreacted electrophile.

Phase 2: RNA Extraction
  • Aspirate media and gently wash the adherent cells once with cold 1x PBS.

  • Lyse cells directly in the well using 1 mL of TRIzol reagent.

  • Extract total RNA following standard phase-separation protocols, followed by an on-column purification (e.g., RNeasy Mini Kit) incorporating an on-column DNase I digestion step to remove genomic DNA.

  • Elute in nuclease-free water and quantify via spectrophotometry (A260/280 > 1.8).

Phase 3: Mutational Profiling (MaP) Reverse Transcription

Causality Note: Standard reverse transcriptases (RT) stall at bulky 2'-O-adducts, creating truncated cDNAs. By replacing Mg²⁺ with Mn²⁺ in the reaction buffer, the RT fidelity is intentionally lowered, forcing the enzyme to "read through" the adduct and incorporate a non-complementary nucleotide (mutation)[4].

  • Primer Annealing: Combine 500 ng of extracted RNA with gene-specific primers (or random nonamers for transcriptome-wide mapping). Heat to 65°C for 5 minutes, then snap-chill on ice.

  • MaP Buffer Assembly: Prepare a specialized RT buffer containing:

    • 50 mM Tris-HCl (pH 8.0)

    • 75 mM KCl

    • 10 mM DTT

    • 6 mM MnCl₂ (Critical: Do not use MgCl₂)

    • 0.5 mM dNTPs

  • Extension: Add 200 units of SuperScript II Reverse Transcriptase. Incubate at 42°C for 3 hours to ensure maximum read-through of modified RNA templates.

  • Enzyme Inactivation: Heat to 70°C for 15 minutes.

Phase 4: Library Preparation & Sequencing
  • Convert the resulting cDNA into double-stranded DNA using standard second-strand synthesis protocols.

  • Fragment the DNA and ligate Illumina-compatible adapters.

  • Sequence on an Illumina platform (e.g., MiSeq or NovaSeq) using paired-end chemistry (e.g., 2x150 bp).

  • Bioinformatics: Process the raw FASTQ files using the ShapeMapper2 pipeline. The software automatically subtracts the (-NMIA) background from the (+NMIA) signal and normalizes against the Denatured control to output highly accurate, nucleotide-resolution reactivity profiles[2].

Expert Insights & Troubleshooting

  • Low Mutation Rates in (+NMIA) Samples: NMIA has lower cell permeability than NAI. If mutation rates are indistinguishable from the DMSO control, consider a mild permeabilization step (e.g., 0.01% digitonin) prior to NMIA addition, or switch to a faster-reacting acylimidazole like NAI[2].

  • Precipitation of NMIA: NMIA is less soluble in aqueous media than 1M7. If white precipitates form upon adding the DMSO stock to the culture media, pre-warm the media to 37°C and ensure rapid, immediate mixing upon reagent addition.

  • Mn²⁺ Induced RNA Degradation: Manganese can catalyze RNA hydrolysis at high temperatures. Strictly adhere to the 42°C limit during reverse transcription; do not attempt to increase the temperature to resolve secondary structures during the MaP RT step.

References

  • Merino, E. J., Wilkinson, K. A., Coughlan, J. L., & Weeks, K. M. "RNA Structure Analysis at Single Nucleotide Resolution by Selective 2'-Hydroxyl Acylation and Primer Extension (SHAPE)." Journal of the American Chemical Society (2005).

  • Smola, M. J., & Weeks, K. M. "In-cell RNA structure probing with SHAPE-MaP." Nature Protocols (2018).

  • Busan, S., Weidmann, C. A., Sengupta, A., & Weeks, K. M. "Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies." Biochemistry (2019).

  • Kwok, C. K. "Dawn of the in vivo RNA structurome and interactome." Biochemical Society Transactions (2016).

Sources

Application

Advanced Application Note: Probing Viral RNA Genomes Using N-Methylisatoic Anhydride (NMIA) via SHAPE Chemistry

Executive Summary The structural conformation of viral RNA genomes fundamentally governs their life cycle, dictating processes such as translation, replication, dimerization, and packaging. SHAPE (Selective 2'-Hydroxyl A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural conformation of viral RNA genomes fundamentally governs their life cycle, dictating processes such as translation, replication, dimerization, and packaging. SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry has revolutionized our ability to interrogate these complex architectures at single-nucleotide resolution[1].

By utilizing N-Methylisatoic anhydride (NMIA) as the foundational electrophilic probe, researchers can quantitatively map the secondary and tertiary structures of entire viral genomes (e.g., HIV-1, SARS-CoV-2, HCV) under native physiological conditions. This application note details the mechanistic principles, comparative reagent data, and a self-validating step-by-step protocol for executing NMIA-directed SHAPE and SHAPE-MaP (Mutational Profiling) workflows.

Mechanistic Principles: The "Why" Behind NMIA

The core principle of SHAPE chemistry relies on the inherent structural dynamics of the RNA backbone. The nucleophilic reactivity of the ribose 2'-hydroxyl group is heavily gated by local nucleotide flexibility[2].

When an RNA nucleotide is constrained by Watson-Crick base pairing or tertiary interactions, its 2'-hydroxyl group is conformationally restricted, rendering it unreactive. Conversely, nucleotides in flexible, single-stranded regions preferentially sample conformations that enhance the nucleophilicity of the 2'-hydroxyl group[3].

When introduced to the folded RNA, NMIA undergoes an electrophilic attack by these unconstrained 2'-hydroxyl groups, forming a stable 2'-O-ester adduct [4]. A critical advantage of NMIA is its self-limiting nature; it undergoes a parallel, self-inactivating hydrolysis reaction with water, eliminating the need for complex quenching steps[3].

NMIA_Mechanism A Flexible RNA Nucleotide (Unconstrained 2'-OH) C 2'-O-adduct Formation (Stable ester linkage) A->C B NMIA Reagent (Electrophilic attack) B->C D Reverse Transcriptase (Stalls or introduces mutation) C->D

Figure 1: Mechanistic pathway of NMIA-mediated 2'-hydroxyl acylation.

Comparative Reagent Profiling: NMIA vs. 1M7

While NMIA is the gold standard for equilibrium structural probing, derivative reagents like 1M7 (1-methyl-7-nitroisatoic anhydride) have been developed for faster reaction kinetics[2]. The addition of a nitro group in 1M7 increases its electrophilicity, drastically reducing its half-life[5]. Selecting the correct reagent depends entirely on the experimental timescale required.

Table 1: Quantitative Comparison of SHAPE Electrophiles
ParameterNMIA (N-Methylisatoic anhydride)1M7 (1-methyl-7-nitroisatoic anhydride)
Target Moiety 2'-OH of flexible RNA nucleotides2'-OH of flexible RNA nucleotides
Reaction Half-Life (37°C) ~20 - 26 minutes~14 seconds
Total Incubation Time 45 - 60 minutes2 - 3 minutes
Optimal Concentration 10 - 20 mM5 - 10 mM
Primary Application Standard SHAPE, steady-state equilibriumFast-acting SHAPE, kinetic folding studies

Data synthesized from Mortimer & Weeks, 2007[2].

Experimental Workflow & Protocol

A robust SHAPE protocol must be a self-validating system. This requires the parallel processing of a (+) NMIA reaction to map flexibility, a (-) NMIA (DMSO only) control to establish background reverse transcriptase (RT) drop-off, and occasionally a denatured control to normalize for sequence-specific RT biases[6].

SHAPE_Workflow A 1. RNA Folding (Native state) B 2. NMIA Modification (+) and (-) Reactions A->B C 3. Reverse Transcription (cDNA synthesis) B->C D 4. Fragment Analysis (CE or NGS) C->D E 5. Reactivity Profiling (Structure modeling) D->E

Figure 2: Standard SHAPE RNA structure probing workflow using NMIA.

Phase 1: RNA Preparation and Folding

Causality: Viral RNAs must be folded into their thermodynamically stable, physiologically relevant conformations prior to probing.

  • Denaturation: Dilute 2–5 pmol of purified viral RNA in 0.5X TE buffer. Heat to 95°C for 2 minutes. Purpose: Disrupts non-native aggregates and misfolded kinetic traps.

  • Snap Cooling: Immediately transfer to ice for 2 minutes to trap the RNA in an unstructured state.

  • Equilibration: Add a physiological folding buffer (e.g., final concentration: 100 mM HEPES pH 8.0, 100 mM NaCl, 5 mM MgCl₂). Purpose: Mg²⁺ is strictly required to stabilize complex tertiary viral RNA architectures[7].

  • Incubation: Incubate at 37°C for 20–30 minutes to allow the RNA to reach its thermodynamic minimum.

Phase 2: NMIA Modification

Causality: NMIA is highly sensitive to hydrolysis. It must be prepared in anhydrous solvent and allowed to react for at least 5 half-lives to ensure complete self-quenching[4].

  • Reagent Prep: Dissolve NMIA in anhydrous DMSO to a stock concentration of 130 mM.

  • Reaction Splitting: Aliquot the folded RNA equally into two tubes labeled (+) NMIA and (-) Control.

  • Modification: Add 1/10th volume of the NMIA stock to the (+) NMIA tube (final concentration ~13 mM). Add an equivalent volume of pure anhydrous DMSO to the (-) Control tube.

  • Acylation: Incubate both tubes at 37°C for 45–60 minutes. No external quench is required as the NMIA will completely hydrolyze in the aqueous buffer[3].

  • Purification: Recover the modified RNA via ethanol precipitation or a size-exclusion spin column to remove hydrolyzed NMIA byproducts.

Phase 3: Primer Extension (Reverse Transcription)

Causality: The bulky 2'-O-adduct physically blocks the reverse transcriptase, causing it to stall exactly one nucleotide prior to the modified site (Traditional SHAPE)[1]. Alternatively, under specific buffer conditions (e.g., Mn²⁺ substitution), the RT will misread the adduct, incorporating a mutation into the cDNA (SHAPE-MaP)[8].

  • Anneal a fluorescently labeled (for Capillary Electrophoresis) or specific DNA primer (for NGS) to the 3' end of the target region.

  • Extend using a highly processive Reverse Transcriptase (e.g., SuperScript III) at 50°C for 30 minutes.

  • Degrade the RNA template by adding NaOH (final 200 mM) and boiling at 95°C for 5 minutes, followed by neutralization with HCl.

Phase 4: Data Normalization and Analysis

Causality: Raw RT stops must be mathematically normalized to compare reactivities across different viral genomes or regions.

  • Resolve the cDNA fragments using Capillary Electrophoresis (CE) or Next-Generation Sequencing (NGS).

  • Subtract the (-) Control background signals from the (+) NMIA signals.

  • Box-Plot Normalization: Exclude the top 2% of highly reactive outliers. Average the next 8% of reactivities. Divide all absolute reactivities by this average. This establishes a standardized scale where values >0.8 indicate highly flexible single-stranded regions, and values <0.2 indicate rigid, base-paired regions[9].

Applications in Viral Genomics

The deployment of NMIA and SHAPE-MaP has resolved long-standing structural mysteries in virology:

  • SARS-CoV-2: SHAPE-MaP was utilized to probe the 3' UTR of the SARS-CoV-2 genome, specifically interrogating the highly conserved stem-loop II motif (s2m). The quantitative reactivity data proved that s2m forms an independent structure whose deletion does not disrupt the global 3'-UTR architecture, revealing it to be dispensable for viral replication[10].

  • Chikungunya Virus (CHIKV): By mapping the full secondary structure of the CHIKV genome, researchers correlated regions of high NMIA reactivity (unpaired nucleotides) with preferred deletion breakpoints, uncovering the structural basis for Defective Viral Genome (DVG) generation[11].

  • HIV-1 & Retroviruses: SHAPE analysis successfully mapped the monomeric and dimeric states of retroviral genomic RNA, identifying the precise conformational register shifts in the SL1-SL2 domains required for specific viral Gag protein packaging[12].

References

  • Wilkinson, K. A., Merino, E. J., & Weeks, K. M. (2006). Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE): quantitative RNA structure analysis at single nucleotide resolution. Nature Protocols, 1(3), 1610-1616. URL:[Link]

  • Mortimer, S. A., & Weeks, K. M. (2007). A Fast-Acting Reagent for Accurate Analysis of RNA Secondary and Tertiary Structure by SHAPE Chemistry. Journal of the American Chemical Society, 129(14), 4144-4145. URL:[Link]

  • Smola, M. J., Rice, G. M., Busan, S., Siegfried, N. A., & Weeks, K. M. (2015). Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis. Nature Protocols, 10(11), 1643-1669. URL:[Link]

  • Tengs, T., et al. (2021). The Highly Conserved Stem-Loop II Motif Is Dispensable for SARS-CoV-2. Journal of Virology, 95(14). (Referenced for SARS-CoV-2 s2m SHAPE-MaP application). URL:[Link]

Sources

Method

The Reaction of N-Methylisatoic Anhydride with Primary Amines: A Comprehensive Guide to Synthesis and Applications

Introduction: The Versatility of N-Methylisatoic Anhydride in Modern Organic Synthesis N-Methylisatoic anhydride (NMIA) is a highly reactive and versatile cyclic anhydride that has become an indispensable tool in the ars...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of N-Methylisatoic Anhydride in Modern Organic Synthesis

N-Methylisatoic anhydride (NMIA) is a highly reactive and versatile cyclic anhydride that has become an indispensable tool in the arsenal of organic chemists, particularly those in the fields of pharmaceutical and materials science.[1][2] Its utility stems from its ability to readily react with a wide range of nucleophiles, most notably primary amines, to forge new carbon-nitrogen bonds. This reaction serves as a gateway to a diverse array of complex molecular architectures, including N-substituted-2-(methylamino)benzamides and, through subsequent transformations, biologically active heterocyclic systems such as quinazolinones and benzodiazepines.[3][4][5]

This technical guide provides an in-depth exploration of the reaction between N-methylisatoic anhydride and primary amines. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also a deep dive into the underlying reaction mechanisms, practical considerations for experimental design, and a showcase of its applications in the synthesis of molecules of therapeutic interest.

The Core Reaction: Mechanism and Rationale

The fundamental transformation involves the nucleophilic acyl substitution of a primary amine with N-methylisatoic anhydride. The reaction proceeds through a well-understood, yet elegant, mechanistic pathway that ensures high efficiency and predictability.

Mechanism of Amide Formation

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the N-methylisatoic anhydride ring. This attack leads to the formation of a transient tetrahedral intermediate. The unstable intermediate then undergoes ring-opening, followed by a decarboxylation step (loss of CO2), to yield the final N-substituted-2-(methylamino)benzamide product.

Reaction_Mechanism NMIA N-Methylisatoic Anhydride Intermediate Tetrahedral Intermediate NMIA->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate RingOpened Ring-Opened Intermediate Intermediate->RingOpened Ring Opening Product N-Substituted-2-(methylamino)benzamide RingOpened->Product Decarboxylation CO2 CO2 RingOpened->CO2

Figure 1: General mechanism of the reaction between N-methylisatoic anhydride and a primary amine.

Reactivity Considerations: N-Methylisatoic Anhydride vs. Isatoic Anhydride

It is crucial to understand the reactivity of N-methylisatoic anhydride in comparison to its parent compound, isatoic anhydride. The presence of the N-methyl group in NMIA introduces steric hindrance around the carbonyl centers.[6] This steric bulk can impede the approach of the nucleophilic amine, generally leading to a slower reaction rate compared to isatoic anhydride under identical conditions.[6] Consequently, reactions with N-methylisatoic anhydride may necessitate slightly more forcing conditions, such as elevated temperatures or longer reaction times, to achieve comparable yields.[6]

Applications in the Synthesis of Bioactive Molecules

The N-substituted-2-(methylamino)benzamide scaffold generated from this reaction is a valuable precursor for a variety of biologically active compounds. This is particularly evident in the synthesis of quinazolinone and benzodiazepine cores, which are prevalent in numerous approved drugs and clinical candidates.

Gateway to Quinazolinone Synthesis

The N-substituted-2-(methylamino)benzamide products can undergo intramolecular cyclization, often in the presence of a suitable one-carbon source (e.g., an aldehyde or orthoformate), to construct the quinazolinone ring system. This strategy has been employed in the synthesis of various kinase inhibitors and other therapeutic agents.[4][7]

Precursor to Benzodiazepine Derivatives

The reaction also provides a pathway to benzodiazepine derivatives. The initial benzamide product can be further elaborated through cyclization reactions to form the characteristic seven-membered diazepine ring, a key structural feature of many anxiolytic and anticonvulsant drugs.[3]

Synthetic_Applications Start N-Methylisatoic Anhydride + Primary Amine Benzamide N-Substituted-2-(methylamino)benzamide Start->Benzamide Amide Formation Quinazolinone Quinazolinone Derivatives (e.g., Kinase Inhibitors) Benzamide->Quinazolinone Cyclization (with Aldehyde/Orthoformate) Benzodiazepine Benzodiazepine Derivatives (e.g., Anxiolytics) Benzamide->Benzodiazepine Further Elaboration & Cyclization Other Other Bioactive Molecules Benzamide->Other

Figure 2: Synthetic utility of the reaction in accessing key bioactive scaffolds.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the reaction of N-methylisatoic anhydride with both aliphatic and aromatic primary amines. These protocols are intended as a starting point and may require optimization based on the specific substrate used.

Protocol 1: Synthesis of N-Alkyl-2-(methylamino)benzamides

This protocol is suitable for the reaction of N-methylisatoic anhydride with a variety of primary alkylamines.

Materials:

  • N-Methylisatoic anhydride (1.0 equivalent)

  • Primary alkylamine (e.g., n-butylamine, benzylamine) (1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-methylisatoic anhydride in the chosen anhydrous solvent (approximately 10-20 mL per gram of anhydride).

  • Amine Addition: To the stirred solution, add the primary alkylamine dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive amines, gentle heating (40-60 °C) may be required.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: The crude N-alkyl-2-(methylamino)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[2][9]

Protocol 2: Synthesis of N-Aryl-2-(methylamino)benzamides

This protocol is designed for the reaction of N-methylisatoic anhydride with primary aromatic amines (anilines). Due to the lower nucleophilicity of aromatic amines, heating is often necessary.

Materials:

  • N-Methylisatoic anhydride (1.0 equivalent)

  • Substituted or unsubstituted aniline (1.1 equivalents)

  • High-boiling aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-methylisatoic anhydride and the aniline in the chosen solvent.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific aniline derivative.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Reaction times can range from a few hours to overnight.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude N-aryl-2-(methylamino)benzamide can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[2][6]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of N-substituted-2-(methylamino)benzamides from N-methylisatoic anhydride and various primary amines.

Amine TypeTypical SolventsTemperature (°C)Typical Reaction TimeGeneral Observations and Notes
Aliphatic (e.g., n-butylamine) DCM, THF, AcetonitrileRoom Temperature1-4 hoursReaction is generally fast and exothermic. Cooling may be necessary during amine addition.
Aliphatic (e.g., benzylamine) DCM, THF, AcetonitrileRoom Temperature - 40°C2-6 hoursSlightly less reactive than simple alkylamines but still proceeds readily.
Aromatic (e.g., aniline) DMF, DMSO, Toluene80-120°C4-12 hoursHeating is typically required due to lower nucleophilicity. Electron-donating groups on the aniline can accelerate the reaction.[10]
Aromatic (e.g., p-anisidine) DMF, Toluene80-100°C3-8 hoursThe electron-donating methoxy group increases the nucleophilicity of the amine, leading to a faster reaction compared to aniline.
Aromatic (e.g., p-nitroaniline) DMSO120-140°C12-24 hoursThe electron-withdrawing nitro group significantly reduces the nucleophilicity of the amine, requiring more forcing conditions.

Troubleshooting and Side Reactions

While the reaction is generally robust, certain side reactions and experimental challenges can arise.

  • Hydrolysis of N-Methylisatoic Anhydride: N-methylisatoic anhydride is sensitive to moisture and can hydrolyze to N-methylanthranilic acid.[11] It is crucial to use anhydrous solvents and handle the reagent in a dry environment to maximize yield.[11]

  • Formation of Ureidobenzoic Acid Derivatives: Under certain conditions, particularly with less reactive amines, a competing pathway leading to the formation of ureidobenzoic acid derivatives can occur.[1]

  • Incomplete Reactions: With sterically hindered or electronically deactivated amines, the reaction may be sluggish. In such cases, increasing the reaction temperature, using a higher boiling point solvent, or extending the reaction time may be necessary.

  • Purification Challenges: The polarity of the N-substituted-2-(methylamino)benzamide products can vary significantly depending on the nature of the "R" group. This may necessitate careful optimization of the solvent system for chromatography or recrystallization.[2]

Conclusion

The reaction of N-methylisatoic anhydride with primary amines is a powerful and versatile transformation in modern organic synthesis. Its ability to efficiently generate N-substituted-2-(methylamino)benzamides provides a direct route to a wide range of valuable compounds, including key intermediates for the synthesis of pharmaceuticals. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing appropriate purification techniques, researchers can effectively leverage this reaction to advance their synthetic endeavors in drug discovery and materials science.

References

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219.
  • Dabiri, M., Tisseh, Z. N., & Bahramian, B. (2012). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Tetrahedron Letters, 53(48), 6543-6547.
  • Al-Otaibi, A. A., El-Sayed, M. A., & El-Gazzar, A. R. (2018). One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. ChemistrySelect, 3(31), 8968-8972.
  • Fier, P. S., & Whittaker, A. M. (2019). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry, 180, 239-253.
  • Wang, D., Gao, F. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry, 248, 115053.
  • Royal Society of Chemistry. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. Retrieved from [Link]

  • Bischler, A., & Lang, M. (1895). Ueber die Synthese der Chinazoline. Berichte der deutschen chemischen Gesellschaft, 28(1), 279-282.
  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • Fier, P. S., & Whittaker, A. M. (2019). An Atom-Economical Method to Prepare Enantiopure Benzodiazepines with N-Carboxyanhydrides. Synform.
  • de la Torre, B. G., & Andreu, D. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 23(11), 2898.
  • Gowda, D. C., & Mahesh, B. (2002). Reactions of aniline with unsymmetrical acid anhydrides. Indian Journal of Chemistry - Section B, 41B(12), 2608-2610.
  • Adib, M., Sheikhi, E., & Bijanzadeh, H. R. (2012). Reaction of Isatoic Anhydride, Amine, and N,N′-Dialkyl Carbodiimides Under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones.
  • Sugasawa, T., Adachi, M., Sasakura, K., & Shimada, A. (1979). A new simple synthesis of 1,4‐benzodiazepines.
  • Franco, J. (2018). Purifying Compounds by Recrystallization.
  • Mohammad-Khah, A., & Maghsoodlou, M. T. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports, 14(1), 7114.
  • Organic Chemistry Portal. (n.d.). Alkylamine synthesis by C-C coupling. Retrieved from [Link]

  • Cope, A. C., & Hancock, E. M. (1942). Ethylamine, N-methyl-. Organic Syntheses, 22, 44.
  • Beilstein Journals. (2014). Group-assisted purification (GAP) chemistry for the synthesis of Velcade via asymmetric borylation of N-phosphinylimines. Retrieved from [Link]

  • Merrimack ScholarWorks. (2018). "Purifying Compounds by Recrystallization" by Jimmy Franco. Retrieved from [Link]

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1365-1382.

Sources

Application

High-Throughput RNA Structure Analysis Using N-Methylisatoic Anhydride (NMIA) SHAPE Chemistry

Understanding the complex secondary and tertiary structures of RNA is critical for deciphering its biological functions, from viral genome packaging to catalytic activity and therapeutic drug targeting[1]. Selective 2'-H...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the complex secondary and tertiary structures of RNA is critical for deciphering its biological functions, from viral genome packaging to catalytic activity and therapeutic drug targeting[1]. Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) has revolutionized this field by providing quantitative, single-nucleotide resolution of RNA backbone dynamics[2]. The pioneering electrophile developed for this chemistry is N-Methylisatoic anhydride (NMIA)[3].

This application note provides a comprehensive, self-validating protocol for utilizing NMIA in modern high-throughput Mutational Profiling (SHAPE-MaP) workflows.

Mechanistic Principles of NMIA-SHAPE

NMIA exploits the structure-based gating of the nucleophilic reactivity of the ribose 2'-hydroxyl (2'-OH) group[3]. The fundamental causality of SHAPE chemistry relies on local nucleotide flexibility:

  • Constrained Nucleotides: In base-paired helices or rigid tertiary interactions, the 2'-OH is sterically hindered and conformationally restricted, rendering it unreactive.

  • Flexible Nucleotides: In single-stranded loops or unstructured regions, the 2'-OH preferentially samples conformations that readily attack the electrophilic center of NMIA, forming a stable 2'-O-adduct[2].

Concurrently, NMIA undergoes a parallel, self-inactivating hydrolysis reaction in aqueous solution. This water-driven hydrolysis acts as an internal quench, ensuring the reaction naturally terminates without the need for harsh chemical quenching agents[3].

NMIA_Mechanism RNA_Flex Flexible RNA (Unconstrained 2'-OH) Adduct 2'-O-Adduct (Stable Modification) RNA_Flex->Adduct High Reactivity RNA_Const Constrained RNA (Base-paired 2'-OH) NMIA NMIA Reagent RNA_Const->NMIA Low/No Reactivity NMIA->Adduct Acylation Hydrolysis Hydrolyzed NMIA (Self-Quenching) NMIA->Hydrolysis H2O Competition

Caption: Logical relationship of NMIA reactivity gated by RNA flexibility vs. aqueous hydrolysis.

Reagent Selection & Quantitative Comparison

While newer SHAPE reagents have been developed for specialized applications (e.g., in vivo probing or sub-second kinetics), NMIA remains the gold standard for steady-state, cell-free equilibrium studies due to its minimal nucleotide bias and highly reproducible reaction kinetics.

Table 1: Quantitative Comparison of Common SHAPE Reagents

ReagentHydrolysis Half-Life (37°C)Optimal IncubationPrimary Application
NMIA ~260 - 430 s 20 - 30 min In vitro equilibrium RNA structure mapping
1M7 14 s1 - 2 minFast-acting in vitro / limited in vivo
NAI ~33 min> 1 hourIn vivo cell permeant structural probing
BzCN 0.25 s< 5 sTime-resolved rapid RNA folding kinetics

Data synthesized from established SHAPE literature and reagent guidelines[4],,[1].

High-Throughput SHAPE-MaP Workflow

Historically, SHAPE adducts were detected as reverse transcriptase (RT) drop-offs via capillary electrophoresis[2]. However, modern high-throughput applications utilize Mutational Profiling (MaP)[1]. By altering the RT buffer with Manganese (Mn²⁺), enzymes like SuperScript IV or TGIRT-III are forced to read through the bulky NMIA adducts, misincorporating nucleotides (mutations) at the exact site of modification[5]. These mutations are then mapped via Next-Generation Sequencing (NGS).

SHAPE_MaP_Workflow Fold 1. RNA Folding (Mg2+, K+, 37°C) Mod 2. NMIA Modification (5 Half-lives, 37°C) Fold->Mod Control 2b. DMSO Control (Background) Fold->Control RT 3. MaP Reverse Transcription (Mn2+ Buffer, SSIV/TGIRT) Mod->RT Modified RNA Control->RT Unmodified RNA LibPrep 4. Library Preparation (dsDNA Synthesis) RT->LibPrep cDNA with Mutations NGS 5. NGS Sequencing (Illumina) LibPrep->NGS Analysis 6. Bioinformatics (FAST / ShapeMapper) NGS->Analysis

Caption: Step-by-step experimental workflow for high-throughput NMIA SHAPE-MaP analysis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Every experimental condition must be paired with a vehicle control to ensure the bioinformatic pipeline subtracts endogenous RT errors from true structural data.

Phase 1: RNA Preparation and Physiological Folding

Causality: RNA must be folded into its native conformation prior to probing. The inclusion of Mg²⁺ and K⁺ mimics the intracellular ionic environment, stabilizing critical tertiary interactions[6].

  • Dilute the target RNA to 0.1 - 0.5 pmol/µL in nuclease-free water.

  • Heat denature the RNA at 95°C for 3 minutes, then immediately snap-cool on ice for 2 minutes. This eliminates multimeric aggregates and resets the folding ensemble.

  • Add concentrated folding buffer to achieve final physiological concentrations: 100 mM HEPES (pH 8.0), 100 mM NaCl, and 5 mM MgCl₂[7].

  • Incubate at 37°C for 20 minutes to allow the RNA to reach thermodynamic equilibrium.

Phase 2: NMIA Modification

Causality: NMIA is highly sensitive to moisture and must be dissolved in anhydrous DMSO. A parallel DMSO-only control is mandatory to establish the background mutation rate of the reverse transcriptase[8].

  • Split the folded RNA equally into two tubes: (+) NMIA and (-) Control.

  • To the (+) NMIA tube, add freshly prepared NMIA to a final concentration of 10-13 mM[9]. To the (-) Control tube, add an equivalent volume of anhydrous DMSO.

  • Incubate both tubes at 37°C for 25-30 minutes.

    • Causality: This duration represents approximately 5 hydrolysis half-lives of NMIA. Waiting 5 half-lives ensures >97% of the reagent is either covalently bound to the RNA or safely hydrolyzed[2]. This eliminates the need for an external quenching agent that could alter the solution pH or precipitate the RNA.

  • Purify the RNA using a column-based cleanup kit (e.g., Zymo RNA Clean & Concentrator) to remove hydrolyzed NMIA byproducts and buffer salts[8]. Elute in nuclease-free water.

Phase 3: Mutational Profiling (MaP) Reverse Transcription

Causality: Standard RT conditions cause the enzyme to stall and drop off at 2'-O-adducts. Replacing Mg²⁺ with Mn²⁺ relaxes the fidelity of the RT polymerase active site, promoting read-through and specific misincorporation at the modified nucleotide[5].

  • Anneal gene-specific reverse primers to the purified (+) and (-) RNA at 65°C for 5 minutes, then cool on ice.

  • Prepare the MaP RT Buffer to yield final concentrations of: 50 mM Tris-HCl (pH 8.0), 75 mM KCl, 10 mM DTT, and 6 mM MnCl₂[6].

  • Add dNTPs (0.5 mM final) and a highly processive reverse transcriptase, such as SuperScript IV or TGIRT-III[5].

  • Incubate at 42°C for 3 hours. The extended incubation ensures complete read-through of highly structured and heavily modified regions.

  • Degrade the RNA template by adding NaOH to 0.2 M, heating to 95°C for 5 minutes, and neutralizing with an equivalent molarity of HCl.

Phase 4: NGS Library Preparation and Bioinformatics
  • Convert the resulting cDNA into a double-stranded, Illumina-compatible library using standard tagmentation or amplicon-based workflows.

  • Sequence on an Illumina platform (e.g., MiSeq or NovaSeq) using paired-end chemistry.

  • Analyze the FASTQ files using ShapeMapper or the Fast Analysis of SHAPE Traces (FAST) pipeline[10]. The software calculates the mutation rate in the (+) NMIA library and subtracts the background mutation rate from the (-) DMSO library to generate a normalized reactivity profile for accurate secondary structure modeling[1].

References

  • Selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE): Quantitative RNA structure analysis at single nucleotide resolution. Nature Protocols.[Link]

  • Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies. Biochemistry.[Link]

  • The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International Journal of Molecular Sciences.[Link]

  • Simplified RNA secondary structure mapping by automation of SHAPE data analysis. Nucleic Acids Research.[Link]

  • A Fast-Acting Reagent for Accurate Analysis of RNA Secondary and Tertiary Structure by SHAPE Chemistry. Journal of the American Chemical Society.[Link]

  • Dawn of the in vivo RNA structurome and interactome. Biochemical Society Transactions.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing N-Methylisatoic anhydride concentration for in-cell SHAPE

Welcome to the Advanced RNA Structure Probing support center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of RNA structure probing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced RNA Structure Probing support center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of RNA structure probing. Adapting N-Methylisatoic anhydride (NMIA) for in-cell SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) requires a delicate balance between cellular permeability, reagent hydrolysis, and single-hit kinetics.

This guide provides a self-validating framework to optimize NMIA concentrations, ensuring high-fidelity structural data from living cells.

Section 1: The Mechanistic Challenge of In-Cell NMIA

When transitioning from cell-free to in-cell SHAPE, researchers often intuitively increase the NMIA concentration to compensate for the cell membrane barrier. However, understanding the causality behind reagent kinetics reveals why this approach often fails.

NMIA operates via an electrophilic attack on the 2'-hydroxyl group of conformationally flexible RNA nucleotides. In an aqueous cellular environment, NMIA is subject to rapid hydrolysis, possessing a half-life of approximately 260 seconds at 37°C 1[1].

If the NMIA concentration is pushed too high, the experiment violates "single-hit kinetics" —the statistical requirement that less than one modification occurs per RNA transcript. Over-modification causes the reverse transcriptase (RT) to drop off or mutate at the very first adduct it encounters from the 3' end. This creates a severe signal bias, artificially inflating reactivity at the 3' end while leaving the 5' end unprobed. Lowering the NMIA concentration (e.g., to 1.3 mM) restores the Poisson distribution of single hits, dramatically improving the Signal-to-Noise Ratio (SNR) across the entire transcript 2[2].

Workflow A 1. Cell Culture Grow to 80% confluency B 2. Reagent Addition Titrate NMIA (1.3 - 10 mM) A->B C 3. In-Cell Acylation Incubate 15 min at 37°C B->C D 4. Quenching & Lysis DTT addition & TRIzol C->D E 5. RNA Extraction Isolate total cellular RNA D->E F 6. SHAPE-MaP Mn2+ dependent RT E->F

Figure 1: Standardized workflow for in-cell SHAPE utilizing NMIA titration and MaP readout.

Section 2: Step-by-Step Optimization Protocol

To establish a self-validating system, your experimental design must account for endogenous cellular mutations and inherent RT biases. A complete in-cell SHAPE experiment requires three parallel reactions: the Plus-Reagent (+NMIA), the Minus-Reagent (DMSO control), and the Denaturing Control (DC) 3[3].

1. Reagent Preparation Dissolve NMIA in 100% anhydrous DMSO to create a titration series (e.g., 13 mM, 25 mM, 50 mM, 100 mM stocks). Causality: Moisture in the DMSO will pre-hydrolyze the NMIA, rendering it inert before it ever reaches the cells. Do not pre-incubate the SHAPE reagent at elevated temperatures3[3].

2. Cell Equilibration Grow adherent or suspension cells to ~80% confluency. Wash with PBS and replenish with fresh media.

3. In-Cell Acylation (Titration) Add the NMIA stocks to the culture media at a 1:10 ratio (yielding final concentrations of 1.3 mM, 2.5 mM, 5.0 mM, and 10 mM). Add an equivalent volume of pure DMSO to the Minus-Reagent control. Incubate at 37°C for 15 minutes.

4. Quenching and Extraction Quench the reaction using 125 mM DTT and immediately extract total cellular RNA using TRIzol.

5. Denaturing Control (DC) Generation Take a 9 µL aliquot of the extracted Minus-Reagent RNA, add formamide, and incubate at 95°C for 1 minute to completely unfold the RNA. Immediately add 1 µL of 100 mM NMIA. Causality: This step ensures that every nucleotide is equally accessible. If downstream sequencing shows uneven modification in the DC, your RT enzyme has a sequence-specific bias that must be corrected computationally 3[3].

6. Mutational Profiling (MaP) Perform reverse transcription using Mn2+ buffer conditions to induce polymerase misincorporation at acylated sites, followed by next-generation sequencing and ShapeMapper2 analysis.

Section 3: Quantitative Reagent Comparison

If optimizing NMIA proves difficult for your specific cell line, it is crucial to understand how it compares to alternative reagents.

Table 1: Quantitative Comparison of Common In-Cell SHAPE Reagents

ReagentHydrolysis Half-Life (37°C)Typical In-Cell Conc.Base Pair DiscriminationPrimary Use Case
1M7 14 seconds10 mMExcellentFast structural snapshots 4[4]
NMIA 260 seconds1.3 - 10 mMGoodGeneral probing, moderate kinetics1[1]
NAI 33 minutes50 - 100 mMModerateHard-to-permeate cell lines 4[4]

Section 4: Troubleshooting & FAQs

Troubleshooting Issue Symptom: Low Signal-to-Noise in SHAPE Profile Check Analyze Mutation Rates (+NMIA vs DMSO Control) Issue->Check HighBG High Background in DMSO Control Check->HighBG LowMod Low Modification Rate in +NMIA Sample Check->LowMod Sol1 Action: Improve RNA Integrity or optimize RT conditions HighBG->Sol1 Sol2 Action: Increase NMIA Conc. or check reagent hydration LowMod->Sol2

Figure 2: Diagnostic decision tree for resolving low signal-to-noise ratios in in-cell SHAPE.

Q: Why am I seeing a strong 3'-end bias in my sequencing reads? A: This is the hallmark of over-modification. When NMIA concentration is too high, multiple adducts form on a single RNA molecule. Because reverse transcriptase synthesizes cDNA from 3' to 5', it drops off at the first adduct it encounters, leaving the 5' end unrepresented. Lower your NMIA concentration to the 1.3 mM - 2.5 mM range to restore single-hit kinetics 2[2].

Q: My NMIA precipitates when added to the culture media. How do I prevent this? A: NMIA has low aqueous solubility. When a high-concentration DMSO stock hits the aqueous media, localized precipitation occurs before the reagent can diffuse. To mitigate this, add the NMIA dropwise while gently swirling the culture plate, or pre-dilute the stock in a larger volume of pre-warmed media immediately before application.

Q: Why am I seeing high background mutation rates in my DMSO control? A: High background usually stems from poor RNA integrity or endogenous RNA modifications. Ensure your RNA extraction yields highly intact RNA (RIN > 8.0). If the background persists, optimize your RT conditions, as some reverse transcriptases have inherently high error rates that mask the true SHAPE signal.

Q: Is NMIA the best choice for in vivo probing? A: While NMIA is a foundational SHAPE reagent, modern guidelines suggest that 1M7 or NAI may offer better signal-to-noise ratios for in-cell applications depending on the required reaction time. However, NMIA remains highly effective if 1M7 or NAI are unavailable, provided the concentration is strictly optimized and reaction times are extended appropriately4[4].

References
  • Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies Source: Biochemistry - ACS Publications URL:[Link]

  • In-cell RNA structure probing with SHAPE-MaP Source: PMC - NIH URL:[Link]

  • Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis Source: Cellular Physiology and Biochemistry URL:[Link]

  • Dawn of the in vivo RNA structurome and interactome Source: Biochemical Society Transactions URL:[Link]

Sources

Optimization

Dealing with high background mutation rates in SHAPE-MaP

Welcome to the Advanced SHAPE-MaP Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose structural data is obscured by high background mutation rates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced SHAPE-MaP Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose structural data is obscured by high background mutation rates.

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) is a powerful tool, but it relies on forcing a reverse transcriptase (RT) to misincorporate nucleotides at chemically modified RNA sites[1]. Because we are intentionally lowering RT fidelity to read through bulky 2'-O-adducts, distinguishing true structural signals from intrinsic RT errors, native RNA modifications, and buffer degradation requires rigorous biochemical control[2].

Below is our comprehensive troubleshooting guide, designed to help you isolate variables, understand the causality behind experimental noise, and implement self-validating workflows.

Diagnostic Logic Tree: Isolating High Background

Before altering your biochemistry, you must determine if your background noise is localized to specific sequences or globally distributed across the transcript.

G Start High Background Mutation Rate (>5% in Untreated Control) CheckReads Analyze Per-Read Mutation Histograms Start->CheckReads Isolate Are mutations clustered or evenly distributed? CheckReads->Isolate Clustered Clustered / Specific Sites Isolate->Clustered Even Evenly Distributed Isolate->Even NativeMod Endogenous Modifications (e.g., m6A, pseudouridine) Clustered->NativeMod Variants Sequence Variants (SNPs / Pseudogenes) Clustered->Variants Buffer Degraded DTT or Suboptimal Mn2+ Conc. Even->Buffer Enzyme Low Fidelity RT (Consider SSIV over SSII) Even->Enzyme

Diagnostic workflow for isolating sources of high background in SHAPE-MaP.

Core Troubleshooting Q&A

Q1: My untreated control sample shows a background mutation rate above 5% at specific nucleotides. What causes this localized noise? A1: Localized high background is rarely an artifact of the RT enzyme. Instead, it typically stems from two biological realities:

  • Sequence Variants or Pseudogenes: If your sample contains a subpopulation of transcribed pseudogenes or genomic SNPs, the mapping software (e.g., ShapeMapper 2) will register these mismatches against your reference FASTA as "mutations"[3].

  • Endogenous RNA Modifications: Native modifications (e.g., m1A, m3C) naturally disrupt Watson-Crick base pairing during reverse transcription, causing the RT to introduce mutations even in the absence of SHAPE reagents[3]. Causality & Action: You must pass a highly accurate, sample-specific reference sequence to the alignment software. If studying heavily modified RNAs (like rRNA or tRNA), utilize the untreated control to subtract this baseline, ensuring you only measure SHAPE-dependent positive mutation rates above background[3].

Q2: The background mutation rate is globally elevated across the entire transcript. How do I fix my reverse transcription conditions? A2: A globally elevated background is a biochemical issue linked to the mutational profiling (MaP) buffer. MaP relies on divalent cations, specifically Manganese (Mn2+), to relax the fidelity of the reverse transcriptase, allowing it to read through adducts rather than stalling[2]. Causality & Action:

  • Mn2+ Concentration: While Mn2+ is essential for adduct read-through, it inherently decreases RT fidelity, raising the background[2]. If the background is unmanageable, titrate the MnCl2 concentration downward.

  • DTT Degradation: Dithiothreitol (DTT) is highly unstable. Degraded DTT in the RT buffer is a notorious culprit for globally poor RT performance and erratic mutation rates. Always use freshly prepared or single-use frozen aliquots of DTT; strictly avoid freeze-thaw cycles[4].

Q3: Which Reverse Transcriptase offers the best signal-to-noise ratio for SHAPE-MaP? A3: Historically, SuperScript II (SSII) was the standard for SHAPE-MaP[1]. However, recent comparative evaluations demonstrate that SuperScript IV (SSIV) in a Mn2+-containing MaP buffer yields a superior signal-to-noise ratio[2]. Causality & Action: SSIV possesses higher processivity and reaction speed than SSII. While all RTs in Mn2+ buffer will show an increased background compared to standard Mg2+ buffers, SSIV maximizes the detection of true SHAPE adducts (like 1M7 or BzCN) while keeping the intrinsic background mutation rate manageable[2].

Quantitative Comparison of RT Enzymes

To minimize background while maintaining high read-through, selecting the correct enzyme is critical. Below is a summary of RT performance under MaP conditions based on recent benchmarking[2],[5].

Reverse TranscriptaseMedian Background Mutation RateProcessivity / Read-throughRecommended BufferPerformance Notes
SuperScript II (SSII) ~0.001 (High variance)ModerateMn2+ MaP BufferThe legacy standard; prone to higher background spikes (95th percentile ~0.02)[5].
SuperScript IV (SSIV) < 0.001HighMn2+ MaP BufferHighest signal-to-noise ratio; superior for 1M7 and BzCN adduct detection[2].
TGIRT-III ~0.0005Very HighSpecialized BufferExcellent for highly structured RNAs; lowest median background error rate[5].
MarathonRT ~0.001Very HighSpecialized BufferHighly processive; excellent alternative for long transcripts[5].

Self-Validating Experimental Protocol: The No-Reagent Control Workflow

To definitively isolate background noise, you must run a self-validating "No-Reagent" (untreated) control parallel to your SHAPE-treated and denatured samples[6]. This subtraction protocol ensures that any observed mutations are true structural signals.

Workflow Fold 1. RNA Folding (Standard Buffer) Split Split Sample Fold->Split Treated 2a. +Reagent (e.g., 1M7 in DMSO) Split->Treated Untreated 2b. No-Reagent Control (DMSO only) Split->Untreated Denatured 2c. Denaturing Control (Formamide, 95°C + 1M7) Split->Denatured RT 3. Reverse Transcription (SSIV + Mn2+ Buffer + Fresh DTT) Treated->RT Untreated->RT Denatured->RT Seq 4. Library Prep & Sequencing (Nextera XT or Amplicon) RT->Seq Map 5. ShapeMapper 2 Analysis (Subtract 2b from 2a, normalize by 2c) Seq->Map

Self-validating SHAPE-MaP experimental workflow incorporating essential controls.

Step-by-Step Methodology: Optimizing the Background Controls
  • RNA Folding: Fold the RNA of interest in a physiological buffer (e.g., 100 mM HEPES, 100 mM NaCl, 10 mM MgCl2) by heating and slowly cooling.

  • Solvent-Only Incubation (The Critical Step): Divide the folded RNA. To the untreated control tube, add an equivalent volume of the neat solvent (typically DMSO) used to dissolve your SHAPE reagent[6]. Do not add the electrophile. This isolates the intrinsic RT error rate and native RNA modifications.

  • Denaturing Control: Suspend a third RNA aliquot in a denaturing buffer containing formamide and incubate at 95°C prior to modification with the SHAPE reagent[6]. This controls for sequence-specific biases in adduct detection.

  • Purification: Purify the RNA using a column-based method (e.g., G-50 microspin columns) or ethanol precipitation to remove salts, formamide, and DMSO.

  • Reverse Transcription (MaP Conditions):

    • Prepare a fresh RT master mix. Crucial: Use freshly thawed, single-use aliquots of 0.1 M DTT[4].

    • Use SuperScript IV (SSIV) and supplement the RT buffer with MnCl2 (final concentration optimized between 2-6 mM depending on the transcript) to promote read-through[2].

    • Incubate at 42°C for 3 hours to ensure complete transcription through difficult secondary structures.

  • Bioinformatic Validation: Sequence the libraries and process the data through ShapeMapper 2. The software will automatically evaluate the untreated control. A successful, low-background run requires that no more than 5% of non-masked nucleotides have an untreated mutation rate above 0.05[3].

References

  • Analysis steps: ShapeMapper - pasteur.fr -
  • hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct - unc.edu -
  • RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - nih.gov -
  • The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - nih.gov -
  • Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS - oup.com -
  • Error: must provide at least one target sequence · Issue #14 · Weeks-UNC/shapemapper2 - github.com -

Sources

Troubleshooting

Preventing non-specific reactions of N-Methylisatoic anhydride

Troubleshooting Non-Specific Reactions of N-Methylisatoic Anhydride (NMIA) Welcome to the Advanced Applications Support Desk. As a Senior Application Scientist, I frequently consult with drug development professionals an...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Non-Specific Reactions of N-Methylisatoic Anhydride (NMIA)

Welcome to the Advanced Applications Support Desk. As a Senior Application Scientist, I frequently consult with drug development professionals and structural biologists who encounter high background noise or low signal-to-noise ratios during Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) experiments. While N-Methylisatoic anhydride (NMIA) is the foundational electrophilic reagent for interrogating RNA structural dynamics, its specific kinetic profile makes it highly susceptible to non-specific reactions if the microenvironment is not strictly controlled.

This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating SHAPE workflow.

Mechanistic Pathways of NMIA Reactivity and Noise

To troubleshoot NMIA, we must first understand the competing chemical kinetics in your reaction tube. NMIA is designed to selectively acylate the 2'-hydroxyl group of conformationally flexible RNA nucleotides. However, the anhydride moiety is highly reactive toward any nucleophile, meaning suboptimal conditions will divert the reagent down non-specific pathways.

NMIA_Troubleshooting RNA Folded RNA Target NMIA NMIA Reagent Addition RNA->NMIA Specific Targeted 2'-OH Acylation (Flexible Nucleotides) NMIA->Specific HEPES pH 8.0 Anhydrous DMSO NonSpecific Non-Specific Pathways (Background Noise) NMIA->NonSpecific Suboptimal Conditions Signal High Signal-to-Noise SHAPE Profile Specific->Signal Tris Buffer Interference (Primary amine attack) NonSpecific->Tris Hydrolysis Premature Hydrolysis (High pH / Wet DMSO) NonSpecific->Hydrolysis Degradation RNA Degradation (Extended incubation) NonSpecific->Degradation

Logical flowchart of NMIA reactivity pathways and non-specific background sources.

Quantitative Reagent Comparison

Choosing the right reagent is the first step in preventing non-specific noise. NMIA has a relatively long half-life compared to newer reagents, which directly impacts the required incubation time and the risk of spontaneous RNA degradation [1].

Table 1: Kinetic Profiles and Application Suitability of SHAPE Reagents

SHAPE ReagentHalf-Life (37°C)Required Incubation (5× t½)Primary ApplicationRisk of Non-Specific Noise
NMIA ~4.0 min20–25 minGeneral in vitro probingHigh (Due to prolonged Mg²⁺ exposure)
1M7 ~14 sec~70 secFast in vitro / Cell-freeLow
BzCN ~0.25 sec~2 secUltra-fast structural snapshotsLow
NAI ~30-40 min>150 minIn vivo (In-cell) probingModerate

Data synthesized from established SHAPE reagent guidelines [4, 7].

Troubleshooting FAQs: Identifying the Root Cause

Q1: My (-) NMIA control lane shows a high degree of background cleavage. What is causing this? The Causality: This is a classic symptom of spontaneous RNA degradation, often referred to as "in-line probing background." Because NMIA has a half-life of ~4 minutes at 37°C, the reaction requires at least 20-25 minutes to reach completion [3]. During this extended incubation at 37°C in the presence of Mg²⁺ (which is required for RNA folding), the RNA backbone undergoes spontaneous transesterification. The Solution:

  • Strictly limit your incubation time to exactly 5 half-lives.

  • If your RNA is highly susceptible to Mg²⁺-dependent cleavage, switch to a faster-acting reagent like 1-methyl-7-nitroisatoic anhydride (1M7), which completes its reaction in ~70 seconds, drastically reducing the window for background degradation [4].

Q2: The (+) NMIA signal is extremely weak, and the mutation/stop rate is indistinguishable from the background. Did the reagent fail? The Causality: Your NMIA was likely depleted by non-specific nucleophilic attack before it could react with the RNA 2'-OH groups. This happens via two primary vectors:

  • Buffer Incompatibility: Primary amines (e.g., Tris buffer) are strong nucleophiles that will rapidly attack the isatoic anhydride ring, neutralizing the reagent.

  • Hydrolysis: NMIA is highly sensitive to water. If your NMIA stock was dissolved in standard laboratory DMSO rather than anhydrous DMSO, or if the stock was subjected to multiple freeze-thaw cycles, the reagent pre-hydrolyzed into unreactive 2-methylaminobenzoate [3]. The Solution: Always fold RNA in HEPES, MOPS, or cacodylate buffers. Reconstitute NMIA exclusively in high-quality anhydrous DMSO (≥99.9%, stored over molecular sieves) immediately before use.

Q3: Can I use NMIA for in-cell (in vivo) SHAPE probing to avoid extraction artifacts? The Causality: No. NMIA is generally unsuitable for in vivo probing. Its slow reaction rate means that cellular RNA will likely turn over, be degraded by RNases, or undergo translation multiple times during the required incubation period. Furthermore, the complex intracellular milieu contains high concentrations of competing nucleophiles (amino acids, polyamines) that will quench NMIA non-specifically. The Solution: For in vivo applications, utilize 2-methylnicotinic acid imidazolide (NAI) or 5-nitroisatoic anhydride (5NIA), which possess longer half-lives that facilitate cellular diffusion and are optimized for the intracellular environment [1].

Q4: I am using SHAPE-MaP (Mutational Profiling). My background mutation rate is high across all samples. How do I improve signal-to-noise? The Causality: In SHAPE-MaP, the reverse transcriptase (RT) must read through the bulky 2'-O-adduct and incorporate a non-complementary nucleotide. If the RT enzyme and buffer are not optimized, the polymerase will either terminate prematurely (dropping out of the sequencing library) or introduce high intrinsic error rates. The Solution: Recent evaluations demonstrate that using SuperScript IV (SSIV) in a specialized Mn²⁺-containing buffer provides the highest signal-to-noise ratio. Manganese divalent cations specifically promote RT readthrough and mutational detection of SHAPE adducts while suppressing intrinsic enzyme errors [2].

Self-Validating Protocol: Optimized NMIA In Vitro Probing

To ensure trustworthiness in your structural data, your protocol must include built-in validation checkpoints. Follow this optimized methodology to minimize non-specific reactions.

Phase 1: RNA Preparation & Folding
  • Buffer Exchange: Ensure your RNA is suspended in RNase-free water or a non-amine buffer (e.g., 10 mM HEPES, pH 8.0).

    • Validation Check: Verify the absolute absence of Tris buffer or EDTA (which chelates necessary folding ions) in your stock RNA.

  • Denaturation: Heat 5 pmol of RNA at 95°C for 3 minutes, then snap-cool on ice for 5 minutes to eliminate multimeric aggregates [5].

  • Folding: Add folding buffer to achieve a final concentration of 100 mM HEPES (pH 8.0), 100 mM NaCl, and 10 mM MgCl₂. Incubate at 37°C for 30 minutes to establish the native tertiary structure.

Phase 2: Reagent Preparation (Critical Step)
  • Anhydrous Reconstitution: In a desiccated environment, dissolve solid NMIA in anhydrous DMSO to create a 130 mM stock solution.

  • Validation Check: The solution should be completely clear. Any yellowing indicates pre-hydrolysis. Discard immediately if discolored.

Phase 3: The SHAPE Reaction
  • Reaction Setup: Split the folded RNA equally into two tubes: (+) NMIA and (-) NMIA (control).

  • Addition:

    • To the (+) NMIA tube, add 1 µL of the 130 mM NMIA stock (final concentration ~13 mM).

    • To the (-) NMIA tube, add 1 µL of pure anhydrous DMSO.

  • Incubation: Incubate both tubes at 37°C for exactly 25 minutes (approx. 5-6 half-lives)[6].

  • Quenching & Recovery: Immediately precipitate the RNA to quench the reaction and remove hydrolyzed byproducts. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2), 3 volumes of ice-cold 100% ethanol, and 1 µL of glycogen. Centrifuge at 14,000 × g for 30 minutes at 4°C. Wash the pellet twice with 70% ethanol [6].

Phase 4: Adduct Detection (SHAPE-MaP optimization)
  • Reverse Transcription: Resuspend the RNA and hybridize your gene-specific primer.

  • Extension: Perform reverse transcription using SuperScript IV in a custom MaP buffer containing Mn²⁺ (e.g., 50 mM Tris-HCl pH 8.0, 75 mM KCl, 6 mM MnCl₂, 10 mM DTT, and 0.5 mM dNTPs) to maximize adduct readthrough and specific mutational signatures [2].

References
  • Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies. Biochemistry - ACS Publications.
  • The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. MDPI.
  • RNA SHAPE Chemistry Reveals Nonhierarchical Interactions Dominate Equilibrium Structural Transitions in tRNAAsp Transcripts. Journal of the American Chemical Society - ACS Publications.
  • Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). NIH.
  • Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments. Nucleic Acids Research | Oxford Academic.
  • RNA Secondary Structure Prediction Using High-throughput SHAPE. PMC - NIH.
  • SHAPE Reagents for RNA Structure Analysis. Tokyo Chemical Industry Co., Ltd.
Optimization

Technical Support Center: Navigating the Challenges of In Vivo RNA Probing with N-Methylisatoic Anhydride (NMIA)

Welcome to the technical support center for N-Methylisatoic Anhydride (NMIA) based in vivo RNA structure probing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Methylisatoic Anhydride (NMIA) based in vivo RNA structure probing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common hurdles and ensure the integrity and success of your experiments.

Introduction to NMIA for In Vivo RNA Probing

N-Methylisatoic anhydride (NMIA) is a chemical probe used in Selective 2'-Hydroxyl Acylation and Primer Extension (SHAPE) experiments to determine RNA secondary structure.[1] The principle of SHAPE is based on the differential reactivity of the 2'-hydroxyl group of the RNA ribose backbone in structured versus unstructured regions. In flexible, single-stranded regions, the 2'-hydroxyl is more nucleophilic and readily acylated by NMIA. Conversely, in base-paired or otherwise constrained regions, its reactivity is reduced.[1][2] These acylation events are then detected, typically by reverse transcription, where the bulky adduct causes the reverse transcriptase to stall or incorporate a mutation, allowing for the identification of flexible nucleotides.[3]

While powerful, the application of NMIA for in vivo studies presents a unique set of challenges that are not as prevalent in in vitro experiments. This guide will address these challenges head-on, providing you with the knowledge to troubleshoot and optimize your in vivo NMIA probing experiments.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low or No Detectable RNA Modification Signal

Question: I've treated my cells with NMIA, but after analysis, I'm seeing very low or no evidence of RNA modification. What could be the problem?

Answer: This is a common and frustrating issue that can stem from several factors related to NMIA's chemical properties and its interaction with the complex cellular environment.

  • Poor Cell Permeability and Aqueous Solubility: NMIA, and its analog 1-methyl-7-nitroisatoic anhydride (1M7), have relatively low aqueous solubility.[4][5] This can lead to the compound precipitating out of solution or failing to efficiently cross the cell membrane to reach the intracellular RNA.

    • Troubleshooting Steps:

      • Optimize NMIA Concentration: While higher concentrations might seem like a solution, they can lead to off-target effects and toxicity. It is crucial to perform a dose-response experiment to find the optimal concentration that balances modification efficiency with cell viability. A concentration range of 2.5 mM to 5.0 mM has been used in some studies, but this may need to be adjusted for your specific cell type.[6]

      • Solvent Considerations: NMIA is typically dissolved in dimethyl sulfoxide (DMSO).[7] Ensure that the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically <0.5%).

      • Consider Alternative Reagents: For in vivo studies, reagents with improved solubility and cell permeability, such as 2-methylnicotinic acid imidazolide (NAI) and its derivatives, have been developed and may provide more robust signals.[1][4]

  • Insufficient Reactivity and Incubation Time: NMIA is known to be less reactive than some other SHAPE reagents, necessitating longer incubation times.[8]

    • Troubleshooting Steps:

      • Optimize Incubation Time: The dynamic nature of RNA structure means that long incubation times may not capture transient conformations.[8] A time-course experiment (e.g., 5, 15, 30, and 60 minutes) is recommended to determine the optimal incubation period that yields sufficient modification without compromising cell health or RNA integrity.

      • Monitor Cell Viability: During longer incubations, it is essential to monitor cell viability to ensure that the observed effects are not due to cellular stress or death.

  • Suboptimal Reverse Transcription Conditions: The detection of NMIA adducts is critically dependent on the reverse transcription step.

    • Troubleshooting Steps:

      • Role of Divalent Cations: The presence of manganese ions (Mn2+) in the reverse transcription buffer has been shown to enhance the read-through and mutational detection of NMIA adducts by some reverse transcriptases.[8] Consider using a reverse transcriptase and buffer system specifically optimized for SHAPE-MaP experiments.

      • Choice of Reverse Transcriptase: Different reverse transcriptases have varying efficiencies in detecting SHAPE adducts. Enzymes like SuperScript IV have been identified as effective for SHAPE-MaP.[8]

Issue 2: High Background Signal or Non-Specific Modifications

Question: My results show high background reactivity, making it difficult to distinguish between structured and unstructured regions. What causes this and how can I fix it?

Answer: High background can obscure the true structural information and often points to off-target effects or issues with RNA integrity.

  • Off-Target Protein Modification: The isatoic anhydride scaffold of NMIA is an electrophile that can react with nucleophilic side chains of amino acids such as cysteine, tyrosine, serine, threonine, and lysine.[9][10] This can lead to widespread protein modification, cellular stress, and potentially indirect effects on RNA structure.

    • Troubleshooting Steps:

      • Minimize NMIA Concentration and Incubation Time: Use the lowest effective concentration of NMIA and the shortest possible incubation time to minimize the opportunity for off-target reactions.

      • Perform Control Experiments: Include a "no reagent" or "DMSO only" control to assess the baseline level of reverse transcriptase stops or mutations. This will help you to differentiate between reagent-specific signals and background noise.

  • RNA Degradation: If the RNA is degraded during the experiment, it can lead to random stops during reverse transcription, which can be misinterpreted as modification signals.

    • Troubleshooting Steps:

      • Assess RNA Integrity: Before and after NMIA treatment, assess the integrity of your RNA using methods like gel electrophoresis or a Bioanalyzer. High-quality, intact RNA is crucial for reliable results.

      • Use RNase Inhibitors: Ensure that RNase inhibitors are included during RNA extraction and subsequent steps to prevent degradation.

Issue 3: Concerns About Cellular Toxicity

Question: I'm worried about the potential toxicity of NMIA to my cells. How can I assess and mitigate this?

Answer: Cellular toxicity is a valid concern, as it can confound the interpretation of your results. Stressed or dying cells may exhibit altered RNA structures that do not reflect the native state.

  • Mechanisms of Toxicity: Toxicity can arise from the off-target modification of proteins and other essential biomolecules, as well as from the solvent (DMSO) used to deliver the NMIA.[9][10]

    • Troubleshooting and Assessment:

      • Cell Viability Assays: Perform cell viability assays (e.g., trypan blue exclusion, MTT assay) in parallel with your NMIA treatment to determine the concentration at which toxicity becomes significant.

      • Monitor Cellular Stress Markers: If you have the tools, you can monitor markers of cellular stress, such as the heat shock response, to get a more sensitive measure of the impact of NMIA treatment.

      • Compare to In Vitro Data: If possible, compare your in vivo data with in vitro probing of the same RNA. Significant discrepancies may indicate that cellular stress is altering the RNA structure in vivo.

Issue 4: Inconsistent or Irreproducible Results

Question: My results vary significantly between experiments. What factors could be contributing to this lack of reproducibility?

Answer: Reproducibility is key to scientific rigor. In the context of in vivo NMIA probing, several variables can contribute to inconsistent results.

  • Variability in Cell Culture Conditions: The physiological state of the cells can significantly impact RNA structure.

    • Mitigation Strategies:

      • Standardize Cell Culture Protocols: Ensure that cell density, passage number, and media composition are consistent across experiments.

      • Control for pH: The pH of the culture medium can influence the reactivity of SHAPE reagents. Maintain a consistent pH (typically between 7.4 and 8.3) during the experiment.[3]

  • Instability of NMIA Adducts: The 2'-O-acyl adducts formed by NMIA can be susceptible to hydrolysis, especially at high temperatures.[11]

    • Mitigation Strategies:

      • Minimize High-Temperature Steps: Be mindful of the temperature and duration of steps following RNA extraction, such as primer annealing and reverse transcription. While some level of heat is necessary, prolonged exposure to high temperatures should be avoided.

      • Consider More Stable Adducts: Reagents like FAI have been shown to form more stable adducts compared to NMIA and NAI.[11]

Data Summary and Protocols

Quantitative Data Summary
ParameterRecommended Range/ValueRationale and Considerations
NMIA Concentration 2.5 - 5.0 mM (cell-type dependent)A dose-response curve is essential to balance modification efficiency and cell viability.[6]
Incubation Time 5 - 60 minutes (cell-type dependent)A time-course experiment is recommended to optimize signal without inducing cellular stress.
DMSO Concentration < 0.5% (v/v)Higher concentrations can be toxic to cells.
Cell Culture pH 7.4 - 8.3SHAPE reagent reactivity is pH-dependent.[3]
Reverse Transcription Temperature 52°C (enzyme dependent)A balance between enzyme activity and adduct stability.[11]
Experimental Protocols
Protocol 1: In Vivo RNA Modification with NMIA
  • Cell Culture: Plate cells to achieve a desired confluency (e.g., 70-80%) at the time of the experiment. Ensure consistent cell density and passage number.

  • NMIA Preparation: Prepare a 10x stock solution of NMIA in anhydrous DMSO. This should be made fresh for each experiment.

  • Cell Treatment: a. Aspirate the old media from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). b. Add fresh, pre-warmed cell culture medium to the cells. c. Add the 10x NMIA stock solution to the medium to achieve the final desired concentration. For the negative control, add an equivalent volume of DMSO. d. Incubate the cells at 37°C for the optimized duration.

  • RNA Extraction: a. Immediately after incubation, aspirate the medium and lyse the cells directly on the plate using a lysis buffer containing a strong denaturant (e.g., TRIzol). b. Proceed with RNA extraction according to the manufacturer's protocol, ensuring the inclusion of RNase inhibitors. c. Assess RNA integrity and quantify the RNA concentration.

Protocol 2: SHAPE-MaP Reverse Transcription
  • Primer Annealing: a. In a PCR tube, combine the modified RNA, a gene-specific primer, and dNTPs. b. Incubate at 65°C for 5 minutes to denature the RNA, then place on ice for at least 1 minute.

  • Reverse Transcription Reaction: a. Prepare a master mix containing the reverse transcription buffer (with Mn2+ if using a SHAPE-MaP optimized protocol), DTT, RNase inhibitor, and the reverse transcriptase (e.g., SuperScript IV).[8] b. Add the master mix to the RNA-primer mixture. c. Incubate at 52°C for 30-60 minutes. d. Inactivate the enzyme by heating at 80°C for 10 minutes.

  • cDNA Purification: Purify the resulting cDNA using a suitable method (e.g., column-based purification or AMPure beads) to remove primers and other reaction components. The cDNA is now ready for downstream analysis, such as qPCR or library preparation for next-generation sequencing.

Visualizations

Experimental Workflow for In Vivo NMIA Probing

InVivo_NMIA_Workflow cluster_cell_culture Cell Culture cluster_treatment NMIA Treatment cluster_extraction RNA Processing cluster_analysis Data Generation A 1. Plate and Grow Cells C 3. Treat Cells with NMIA A->C B 2. Prepare Fresh NMIA in DMSO B->C D 4. Lyse Cells and Extract RNA C->D E 5. Assess RNA Integrity D->E F 6. SHAPE-MaP Reverse Transcription E->F G 7. Analyze cDNA (Sequencing) F->G

Caption: A streamlined workflow for in vivo RNA structure probing using NMIA.

Logical Flow for Troubleshooting Low Signal

Troubleshooting_Low_Signal cluster_permeability Permeability & Solubility cluster_reactivity Reactivity & Incubation cluster_detection Detection Start Low or No Signal P1 Is NMIA concentration optimized? Start->P1 R1 Is incubation time sufficient? Start->R1 D1 Is RT buffer optimized (Mn2+)? Start->D1 P2 Is DMSO concentration non-toxic? P3 Consider alternative reagents (e.g., NAI) R2 Is cell viability maintained? D2 Is the reverse transcriptase appropriate?

Caption: A decision tree for troubleshooting low signal in NMIA experiments.

References

  • Current time information in Mumbai, IN. (n.d.). Google.
  • Lee, B., Flynn, R. A., Kadina, A., Guo, J. K., Kool, E. T., & Chang, H. Y. (2017). Comparison of SHAPE reagents for mapping RNA structures inside living cells. RNA, 23(3), 367–373. [Link]

  • Wikipedia contributors. (2023, December 2). Nucleic acid structure determination. In Wikipedia, The Free Encyclopedia. Retrieved March 11, 2026, from [Link]

  • Ganser, L. R., Kelly, M. L., Herschlag, D., & Al-Hashimi, H. M. (2019). Recent Advances in Chemical Probing Strategies for RNA Structure Determination in Vivo. Angewandte Chemie International Edition, 58(1), 8-21. [Link]

  • Ding, Y., Kwok, C. K., & Tang, Y. (2019). Probing RNA Structure In Vivo. Current opinion in chemical biology, 52, 113–121. [Link]

  • Spitale, R. C., Flynn, R. A., & Chang, H. Y. (2015). Progress and challenges for chemical probing of RNA structure inside living cells. Nature chemical biology, 11(12), 933–941. [Link]

  • Ganser, L. R., Lee, A., & Al-Hashimi, H. M. (2019). The impact of RNA chemical probing reagents on RNA-binding proteins. RNA, 25(9), 1165–1176. [Link]

  • Sztuba-Solinska, J., & Le Grice, S. F. J. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International Journal of Molecular Sciences, 24(9), 7904. [Link]

  • Ganser, L. R., Lee, A., & Al-Hashimi, H. M. (2018). The impact of RNA chemical probing reagents on RNA binding proteins. bioRxiv. [Link]

  • Zuker, M., & Turner, D. H. (2015). Microarrays for identifying binding sites and probing structure of RNAs. Methods in molecular biology (Clifton, N.J.), 1297, 153–171. [Link]

  • Smola, M. J., & Weeks, K. M. (2014). In-cell RNA structure probing with SHAPE-MaP. Nature protocols, 9(9), 2169–2180. [Link]

  • Mustoe, A. M., Busan, S., Rice, G. M., Hajdin, C. E., & Weeks, K. M. (2019). Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments. Nucleic acids research, 47(1), 12-23. [Link]

  • Cordani, M., Buttacavoli, M., & La Mendola, D. (2018). Cell shape affects nanoparticle uptake and toxicity: An overlooked factor at the nanobio interfaces. Journal of colloid and interface science, 531, 441–449. [Link]

  • Weeks, K. M. (2018). Technique Development for Probing RNA Structure In Vivo and Genome-Wide. Cold Spring Harbor perspectives in biology, 10(10), a032313. [Link]

  • Liew, A. C., & Yap, S. H. (2021). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Molecular therapy. Methods & clinical development, 22, 223–233. [Link]

  • Spitale, R. C., Crisalli, P., Flynn, R. A., Torre, E. A., Kool, E. T., & Chang, H. Y. (2014). Comparative Analysis Reveals Furoyl in Vivo Selective Hydroxyl Acylation Analyzed by Primer Extension Reagents Form Stable Ribosyl Ester Adducts. ACS chemical biology, 9(8), 1766–1772. [Link]

Sources

Troubleshooting

How to handle moisture sensitivity of N-Methylisatoic anhydride

Technical Support Center: Overcoming N-Methylisatoic Anhydride (NMIA) Moisture Sensitivity Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reprod...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming N-Methylisatoic Anhydride (NMIA) Moisture Sensitivity

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues in RNA SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) mapping and pharmaceutical synthesis. The most common culprit behind failed experiments is the insidious moisture sensitivity of N-Methylisatoic anhydride (NMIA).

This guide bypasses generic handling instructions to dissect the thermodynamic and kinetic realities of NMIA hydrolysis. By understanding the causality behind reagent degradation, you can implement the self-validating protocols provided below to guarantee absolute experimental integrity.

The Mechanistic Reality of NMIA Degradation

NMIA is a highly reactive cyclic acylating agent. Its utility in structural biology and organic synthesis stems from its highly electrophilic carbonyl centers. However, this exact electrophilicity makes it exquisitely sensitive to nucleophilic attack by water.

When exposed to moisture—whether from atmospheric humidity or trace water in solvents—water attacks the anhydride ring. This initiates an irreversible ring-opening hydrolysis event, followed by decarboxylation, converting the active NMIA into N-methylanthranilic acid (also known as 2-methylaminobenzoate) and carbon dioxide[1]. Because N-methylanthranilic acid cannot acylate 2'-OH groups or amines, even minute moisture contamination will quench your reaction efficiency and artificially inflate background noise in downstream assays.

NMIA_Pathway cluster_degradation Moisture Exposure (Degradation Pathway) cluster_desired Anhydrous Conditions (Desired Pathway) NMIA N-Methylisatoic Anhydride (Active NMIA) Water H₂O (Nucleophile) NMIA->Water Atmospheric Moisture RNA RNA 2'-OH / Amines NMIA->RNA Controlled Anhydrous Rxn Hydrolysis Ring-Opening Hydrolysis Water->Hydrolysis Degradant N-methylanthranilic acid + CO₂ (Inactive) Hydrolysis->Degradant Acylation Selective Acylation RNA->Acylation Adduct 2'-O-adduct (SHAPE Mapping) Acylation->Adduct

Competing pathways of NMIA: moisture-driven hydrolysis versus desired RNA 2'-OH acylation.

Quantitative Kinetics of NMIA Hydrolysis

Understanding the rate of degradation is critical for experimental design. The hydrolysis of NMIA is highly temperature-dependent. According to foundational2, the pseudo-first-order hydrolysis rate constants dictate the functional lifespan of the reagent in aqueous buffers[2].

Temperature (°C)Hydrolysis Rate Constant ( k , min⁻¹)Reagent Half-Life ( t1/2​ , min)Time to 97% Degradation (5 half-lives)
150.00977.0~385 min
250.03122.4~112 min
350.0719.8~49 min
450.1793.9~19.5 min
550.3851.8~9.0 min

Causality Insight: This quantitative data proves why RNA probing experiments must be strictly timed. At 35°C, half of your NMIA is destroyed in under 10 minutes[2]. If your stock solution was pre-exposed to moisture during storage, the effective concentration of NMIA drops to zero almost immediately upon addition to the aqueous RNA folding buffer, resulting in failed structural mapping.

Troubleshooting & FAQ Guide

Q1: My SHAPE probing background is unusually high, and adduct formation is low. What went wrong? A: This is the classic signature of NMIA hydrolysis. If your NMIA stock absorbed atmospheric moisture, it pre-hydrolyzed into N-methylanthranilic acid before introduction to the RNA[1]. Because the degradation product is highly fluorescent, it heavily interferes with optical readouts, and the lack of active anhydride means no 2'-O-adducts are formed. Actionable Fix: Discard the current stock. Prepare a fresh solution using strictly anhydrous DMSO (sealed under argon) and ensure the solid NMIA is stored in a desiccator.

Q2: Which solvents are strictly prohibited for NMIA, and what are the validated alternatives? A:

  • Prohibited: All protic solvents (water, methanol, ethanol, isopropanol). These act as nucleophiles and will rapidly destroy the anhydride ring[1].

  • Validated Alternatives: Dry, polar aprotic solvents. Anhydrous Dimethyl sulfoxide (DMSO) is the gold standard for biological assays. Dimethylformamide (DMF) and acetonitrile are also excellent for synthetic applications[1].

Q3: How should I store bulk solid NMIA versus reconstituted solutions? A:

  • Solid NMIA: Store at room temperature or 4°C in a tightly sealed container within a dark desiccator[3], ideally backfilled with inert gas (Argon or N₂).

  • Reconstituted Solutions: NMIA solutions in DMSO are highly unstable if repeatedly opened. If you must store solutions, aliquot them into single-use tubes, purge with Argon, and store at -20°C to -80°C[1]. Never freeze-thaw a working stock.

Validated Experimental Protocols

To ensure rigorous scientific integrity, protocols must be self-validating. Do not assume your reagent is intact; prove it before committing precious RNA or synthetic intermediates.

Protocol A: Preparation and Validation of Anhydrous NMIA Stock Solutions

Objective: Create a 130 mM NMIA stock for SHAPE chemistry with built-in optical quality control.

  • Preparation of Environment: Purge a glove box or a benchtop desiccator with Argon gas. Ensure all amber glass vials and spatulas are oven-dried (150°C for 2 hours) and cooled in a desiccator.

  • Solvent Verification: Use only newly opened, septum-sealed anhydrous DMSO (≤0.005% water). Causality Check: If available, perform a quick Karl Fischer titration on the DMSO to confirm water content is <50 ppm to prevent premature hydrolysis.

  • Reconstitution: Weigh out 23.0 mg of solid NMIA. Inject 1.0 mL of anhydrous DMSO directly into the vial through a septum. Vortex gently until completely dissolved (yields ~130 mM).

  • Optical Validation (The Self-Validating Step): Dilute 1 µL of the stock into 1 mL of anhydrous acetonitrile. Measure the UV absorbance. Intact NMIA has a distinct UV profile compared to its degradation product. If the solution exhibits strong blue fluorescence under a standard UV light (365 nm) before adding to water, significant hydrolysis to N-methylanthranilic acid has already occurred. Discard and restart.

  • Storage: Immediately aliquot into 10 µL single-use, Argon-purged PCR tubes and snap-freeze in liquid nitrogen. Store at -80°C[1].

Protocol B: Stability-Indicating HPLC Method for NMIA Degradation

Objective: Quantitatively monitor the degradation of NMIA in your specific solvent system[1].

  • Column Setup: Equip the HPLC with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system.

    • Solvent A: HPLC-grade Water with 0.1% formic acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0–15 min: Ramp from 95% A / 5% B to 5% A / 95% B.

    • 15–20 min: Hold at 5% A / 95% B.

    • 20–25 min: Return to initial conditions (95% A / 5% B) and equilibrate.

  • Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 10 µL of the sample[1].

  • Detection: Monitor via UV-Vis at a wavelength where both NMIA and N-methylanthranilic acid absorb strongly (e.g., 254 nm or 340 nm)[1]. Intact NMIA will elute later than the more polar N-methylanthranilic acid degradant. By integrating the peak areas over time, you can plot the exact degradation kinetics of your batch.

References

  • Wilkinson, K. A., et al. "RNA SHAPE Chemistry Reveals Nonhierarchical Interactions Dominate Equilibrium Structural Transitions in tRNAAsp Transcripts." Journal of the American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding the RNA Structurome: N-Methylisatoic Anhydride as a Superior Tool for Unveiling Non-Canonical Interactions

A Senior Application Scientist's Guide to Advanced RNA Structure Probing In the intricate world of molecular biology, understanding the three-dimensional structure of RNA is paramount to deciphering its function. While c...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Advanced RNA Structure Probing

In the intricate world of molecular biology, understanding the three-dimensional structure of RNA is paramount to deciphering its function. While canonical Watson-Crick base pairing forms the foundation of RNA secondary structure, a vast and functionally critical landscape of non-canonical interactions governs the complex tertiary folds essential for catalysis, ligand binding, and regulation. Detecting these elusive interactions presents a significant challenge to researchers. This guide provides an in-depth comparison of N-Methylisatoic anhydride (NMIA) with other chemical probing reagents, highlighting its distinct advantages in the nuanced detection of non-canonical RNA structures.

The Challenge of the Non-Canonical: Beyond the Double Helix

Conventional methods for RNA structure determination often struggle to capture the full picture. While techniques like X-ray crystallography and NMR spectroscopy provide high-resolution snapshots, they are labor-intensive and not always amenable to capturing the dynamic nature of RNA in solution or within the cellular milieu. Chemical probing methods have emerged as a powerful alternative, offering nucleotide-resolution structural information in a variety of contexts.[1]

However, not all chemical probes are created equal. Many traditional reagents, such as dimethyl sulfate (DMS), primarily modify the Watson-Crick face of unpaired nucleotides, making them excellent for identifying single-stranded regions and canonical helices but less informative about the complex geometries of non-canonical pairs.[2][3] This is where Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) chemistry, and specifically the use of NMIA, offers a significant leap forward.

The NMIA Advantage: Probing Backbone Flexibility to Reveal Hidden Structures

NMIA is an electrophilic reagent that acylates the 2'-hydroxyl group of the RNA ribose backbone.[4][5] The key to its power lies in the fact that the reactivity of the 2'-hydroxyl is highly sensitive to the local nucleotide flexibility.[4][6] In regions of the RNA that are conformationally constrained, such as in a standard A-form helix or within a tightly packed tertiary structure, the 2'-hydroxyl is less accessible and therefore less reactive to NMIA. Conversely, in flexible regions, including single-stranded loops and, crucially, many non-canonical pairings, the 2'-hydroxyl is more exposed and readily acylated.[4][7]

This mechanism provides a more nuanced view of RNA structure than base-modifying reagents. Instead of simply reporting on base pairing status, NMIA provides a quantitative measure of local nucleotide dynamics, which is a direct correlate of non-canonical and tertiary interactions.[8][9]

Key Advantages of NMIA:
  • Base-Agnostic Probing: Unlike DMS, which primarily targets adenines and cytosines, NMIA reacts with the ribose backbone, allowing for the interrogation of all four nucleotides simultaneously.[7][10] This provides a more complete structural profile of the RNA molecule.

  • Sensitivity to Local Dynamics: NMIA's reactivity is directly linked to the flexibility of the sugar-phosphate backbone. This makes it particularly adept at identifying regions involved in non-canonical interactions, which often induce unique backbone conformations.[6][8]

  • Differential Probing Power: The true strength of NMIA in detecting non-canonical interactions is unleashed when used in a differential SHAPE experiment, often in conjunction with a faster-acting reagent like 1-methyl-6-nitroisatoic anhydride (1M6).[8][9][11] Nucleotides that exhibit preferential reactivity with the slower-reacting NMIA are often indicative of slow local nucleotide dynamics and the adoption of the less common C2'-endo ribose conformation, which are hallmarks of certain non-canonical and tertiary contacts.[8][9]

Comparative Analysis: NMIA vs. Alternative Probing Methods

To fully appreciate the utility of NMIA, it is essential to compare its performance against other commonly used RNA structure probing techniques.

FeatureN-Methylisatoic Anhydride (NMIA)Dimethyl Sulfate (DMS)1-Methyl-7-nitroisatoic anhydride (1M7)
Target 2'-hydroxyl of the ribose backbone[4][7]N1 of Adenine, N3 of Cytosine[2][3]2'-hydroxyl of the ribose backbone[7]
Information Local nucleotide flexibility[4][6]Watson-Crick face accessibility[2]Local nucleotide flexibility[7]
Base Specificity None (probes all four nucleotides)[7][10]Specific for A and C[2]None (probes all four nucleotides)[7]
Reactivity Slower (t½ ≈ 430 sec)[12]Varies with conditionsFaster (t½ ≈ 14 sec)[12]
In Vivo Use Generally unsuitable for intracellular modificationApplicable in vivo[13]Suitable for in vivo applications
Detection of Non-Canonicals High, especially with differential probing[8][9]Limited, indirect informationModerate, less specific than differential NMIA
In-Depth Comparison:
  • NMIA vs. DMS: The fundamental difference lies in the target of modification. DMS provides a clear signal for unpaired adenines and cytosines, making it a robust tool for defining canonical secondary structures.[2][14] However, it is largely blind to non-canonical pairs that do not involve these specific atoms or that maintain a stacked, protected conformation. NMIA, by probing backbone flexibility, can detect the subtle conformational changes associated with a wide range of non-canonical interactions, regardless of the specific bases involved.[7][8]

  • NMIA vs. Faster SHAPE Reagents (e.g., 1M7): While both NMIA and 1M7 are SHAPE reagents, their different reaction kinetics can be exploited to gain deeper structural insights. The faster-acting 1M7 provides a snapshot of the RNA structure at a specific moment.[12][15] The slower kinetics of NMIA allow it to capture information about dynamic regions of the RNA that may be transiently structured.[8][12] As mentioned, the differential reactivity between NMIA and 1M6 is a powerful tool for specifically fingerprinting non-canonical and tertiary interactions.[8][9][11]

Experimental Workflow: From Probing to Data Analysis

The successful application of NMIA for detecting non-canonical interactions relies on a well-designed experimental workflow. The following protocol outlines the key steps for a typical in vitro SHAPE-MaP (Mutational Profiling) experiment.

Experimental Protocol: In Vitro SHAPE-MaP with NMIA
  • RNA Preparation and Folding:

    • Synthesize or purify the RNA of interest.

    • Resuspend the RNA in a suitable folding buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl).

    • Heat the RNA to 95°C for 2 minutes, then cool on ice for 2 minutes to denature any misfolded structures.

    • Add MgCl₂ to a final concentration of 10 mM and incubate at 37°C for 20-30 minutes to allow for proper folding.

  • NMIA Modification:

    • Prepare a fresh stock solution of NMIA in anhydrous DMSO (e.g., 24 mg/mL).[16]

    • Divide the folded RNA into two aliquots: one for the (+) NMIA reaction and one for the (-) no-reagent control.

    • To the (+) NMIA tube, add the NMIA solution to a final concentration of 1-5 mM.

    • To the (-) control tube, add an equivalent volume of DMSO.

    • Incubate the reactions at 37°C for a time equivalent to approximately five half-lives of NMIA (around 35-45 minutes) to ensure the reaction goes to completion.[4][17]

  • RNA Purification:

    • Quench the reaction and purify the RNA using ethanol precipitation or a suitable column-based method to remove the NMIA and buffer components.

  • Reverse Transcription with Mutational Profiling:

    • Set up a reverse transcription reaction using a reverse transcriptase that introduces mutations at the site of 2'-O-adducts (e.g., SuperScript II in the presence of Mn²⁺).[18]

    • Include a fluorescently or radioactively labeled primer specific to the RNA of interest.

    • Perform reverse transcription according to the manufacturer's protocol, ensuring the inclusion of Mn²⁺ to promote read-through and mutation.

  • Data Analysis:

    • Analyze the cDNA products via capillary electrophoresis or high-throughput sequencing.

    • For sequencing data, align the reads to the reference sequence and identify mutation rates at each nucleotide position for both the (+) NMIA and (-) control samples.

    • Calculate the SHAPE reactivity for each nucleotide by subtracting the background mutation rate of the (-) control from the mutation rate of the (+) NMIA sample.

    • Normalize the reactivity values. Higher reactivity indicates a more flexible nucleotide, potentially involved in a non-canonical interaction.

SHAPE_MaP_Workflow cluster_prep RNA Preparation cluster_mod Chemical Probing cluster_rt Reverse Transcription cluster_analysis Data Analysis rna RNA Synthesis/ Purification fold Denaturation & Refolding (Heat, then Mg²⁺) rna->fold mod_plus (+) NMIA Modification fold->mod_plus mod_minus (-) Control (DMSO) fold->mod_minus rt RT with Mutational Profiling (e.g., SSII + Mn²⁺) mod_plus->rt mod_minus->rt seq High-Throughput Sequencing rt->seq align Read Alignment & Mutation Calling seq->align calc SHAPE Reactivity Calculation & Normalization align->calc

Visualizing the Mechanism: NMIA's Interaction with RNA

The following diagram illustrates the fundamental principle of SHAPE chemistry using NMIA.

NMIA_Mechanism cluster_rna RNA Structure cluster_reactivity Reactivity Flexible Region Flexible Region High Reactivity High Reactivity Flexible Region->High Reactivity Structured Region Structured Region Low Reactivity Low Reactivity Structured Region->Low Reactivity NMIA NMIA NMIA->Flexible Region Acylates 2'-OH NMIA->Structured Region Poorly reactive

Conclusion: A Sharper Tool for a More Complex Picture

The study of non-canonical RNA interactions is crucial for a complete understanding of RNA biology. While no single technique can provide all the answers, N-Methylisatoic anhydride, particularly when used in differential SHAPE experiments, offers a significant advantage in detecting these complex structural features. Its ability to probe local nucleotide flexibility in a base-agnostic manner provides a more nuanced and comprehensive view of the RNA structurome than many alternative methods. For researchers and drug development professionals seeking to unravel the intricate folds of functional RNAs, NMIA represents an indispensable tool in their experimental arsenal.

References

  • Kubota, M., et al. (2015). Progress and challenges for chemical probing of RNA structure inside living cells. Nature Chemical Biology, 11(12), 933–941. [Link]

  • Sexton, A. N., et al. (2017). Comparison of SHAPE reagents for mapping RNA structures inside living cells. RNA, 23(5), 747–756. [Link]

  • Homan, P. J., et al. (2014). Single-Molecule Correlated Chemical Probing: A Revolution in RNA Structure Analysis. Accounts of Chemical Research, 56(7), 1595–1606. [Link]

  • Steen, K.-A., et al. (2012). Fingerprinting Non-Canonical and Tertiary RNA Structures by Differential SHAPE Reactivity. Journal of the American Chemical Society, 134(32), 13454–13463. [Link]

  • Hajdin, C. E., et al. (2013). Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies. Biochemistry, 58(25), 2823–2834. [Link]

  • Weeks, K. M. (2010). Advances in RNA structure analysis by chemical probing. Current Opinion in Structural Biology, 20(3), 295–304. [Link]

  • Siegfried, N. A., et al. (2014). RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP). Nature Methods, 11(9), 959–965. [Link]

  • Merino, E. J., et al. (2005). RNA SHAPE chemistry reveals nonhierarchical interactions dominate equilibrium structural transitions in tRNAAsp transcripts. Journal of the American Chemical Society, 127(12), 4224–4231. [Link]

  • Smola, M. J., et al. (2015). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International Journal of Molecular Sciences, 24(9), 7858. [Link]

  • Turner, R., et al. (2013). Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA, 19(12), 1857–1862. [Link]

  • Jones, A. N., et al. (2024). Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments. bioRxiv. [Link]

  • Mortimer, S. A., & Weeks, K. M. (2009). A Fast-Acting Reagent for Accurate Analysis of RNA Secondary and Tertiary Structure by SHAPE Chemistry. Journal of the American Chemical Society, 131(4), 1438–1440. [Link]

  • Low, J. T., & Weeks, K. M. (2010). Understanding the errors of SHAPE-directed RNA structure modeling. RNA, 16(11), 2136–2146. [Link]

  • Zubradt, M., et al. (2016). DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo. Nature Methods, 14(1), 75–82. [Link]

  • Smola, M., & Weeks, K. M. (2018). Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP. Methods in Molecular Biology, 1671, 11–26. [Link]

  • Solayman, M., et al. (2022). Probing RNA structures and functions by solvent accessibility: an overview from experimental and computational perspectives. Briefings in Bioinformatics, 23(4), bbac208. [Link]

  • Leontis, N. B., & Westhof, E. (2002). RNA canonical and non-canonical base pairing types: a recognition method and complete repertoire. Nucleic Acids Research, 30(19), 4250–4263. [Link]

  • Laederach, A., et al. (2007). The impact of RNA chemical probing reagents on RNA-binding proteins. RNA, 13(12), 2097–2106. [Link]

  • Cordero, P., et al. (2012). RNA Structure Analysis by Chemical Probing with DMS and CMCT. Methods in Molecular Biology, 905, 75–88. [Link]

  • Leamy, K. A. (2018). Synthesis of 1-Methyl-7-Nitroisatoic Anhydride and Analysis of gurken mRNA by Selective 2'- Hydroxyl Acylation Analyzed by Primer Extension Chemistry. SUNY Geneseo. [Link]

  • Gribbon, P. M., & Heng, J. B. (2024). RNA tertiary structure and conformational dynamics revealed by BASH MaP. eLife, 12, e90901. [Link]

  • Busan, S., & Weeks, K. M. (2018). RNAvigate: Efficient exploration of RNA chemical probing datasets. RNA, 24(1), 1–11. [Link]

  • Wayment-Steele, H. K., et al. (2022). Comparison of RNA structure modeling based on SHAPE-MaP and nanoSHAPE reactivities. bioRxiv. [Link]

  • Dethoff, E. A., et al. (2021). Developing Techniques for the Identification of Non-canonical RNA Pairing and Analysis of LC-MS Datasets. University of Nebraska - Lincoln. [Link]

  • Lorenz, R., et al. (2023). Comprehensive datasets for RNA design, machine learning, and beyond. bioRxiv. [Link]

  • Sloma, M. F., & Mathews, D. H. (2017). Base pair probability estimates improve the prediction accuracy of RNA non-canonical base pairs. PLoS Computational Biology, 13(11), e1005837. [Link]

  • Wikipedia. (n.d.). Nucleic acid structure determination. [Link]

  • Wikimedia Commons. (n.d.). Non-canonical Base Pairing. [Link]

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Comparative

Correlating NMIA Reactivity with Known RNA Secondary Structures: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently consult with drug development teams and structural biologists who struggle to validate their in silico RNA folding models. While predictive thermodynamic algorithms have im...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and structural biologists who struggle to validate their in silico RNA folding models. While predictive thermodynamic algorithms have improved dramatically, they cannot account for the true conformational ensemble of an RNA molecule in solution[1]. This is where chemical probing bridges the gap between computational prediction and physical reality.

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) has revolutionized our ability to map RNA architectures. At the core of this methodology is NMIA (N-methylisatoic anhydride) , the foundational electrophile used to interrogate RNA backbone flexibility at single-nucleotide resolution[2]. This guide provides an objective comparison of NMIA against alternative probing reagents, details the mechanistic causality of the assay, and outlines a self-validating experimental workflow.

Mechanistic Causality: The Physics of NMIA Reactivity

To utilize SHAPE effectively, one must understand the physical causality governing the chemical reaction. Unlike traditional probes like Dimethyl Sulfate (DMS) that target specific nucleobases, NMIA is sequence-agnostic; it targets the ribose backbone itself[3].

The reactivity of NMIA is entirely dependent on local steric hindrance and conformational sampling[4].

  • Constrained Nucleotides: When a nucleotide is locked in a Watson-Crick base pair or a stable tertiary interaction, its 2'-hydroxyl (2'-OH) group is sterically restricted. It cannot adopt the precise geometry required to attack the electrophilic anhydride of NMIA.

  • Flexible Nucleotides: Nucleotides in single-stranded loops, bulges, or dynamic linker regions are highly flexible. They frequently sample an "open" conformation, enhancing the nucleophilic attack of the 2'-OH on NMIA. This reaction yields a stable 2'-O-adduct that physically blocks Reverse Transcriptase (RT) during downstream primer extension[2].

Mechanism cluster_flexible Unconstrained (Flexible) Nucleotide cluster_constrained Constrained (Base-Paired) Nucleotide Flex Single-Stranded Region OH_Flex 2'-OH Samples Reactive State Flex->OH_Flex NMIA Attack Adduct Stable 2'-O-Adduct (High SHAPE Signal) OH_Flex->Adduct NMIA Attack Const Double-Stranded Helix OH_Const 2'-OH Sterically Hindered Const->OH_Const Hydrolysis Competes NoAdduct Unmodified RNA (Low SHAPE Signal) OH_Const->NoAdduct Hydrolysis Competes

Logical flow of NMIA reactivity based on RNA backbone flexibility and 2'-OH steric hindrance.

Comparative Analysis: NMIA vs. Alternative Probes

While NMIA remains the gold standard for in vitro equilibrium folding, the SHAPE toolkit has expanded to accommodate different experimental niches. Choosing the right reagent depends heavily on the kinetic timescale of the RNA folding event and the cellular environment[5].

For instance, 1M7 reacts much faster than NMIA, making it suitable for kinetic folding studies, but its rapid hydrolysis and poor solubility make it highly unreliable for in vivo applications[6]. Conversely, NAI boasts high solubility and cell permeability, making it the preferred choice for mapping structures inside living cells.

Table 1: Comparative Analysis of RNA Structure Probing Reagents
ReagentTarget MoietyReaction Half-Life (37°C)Primary ApplicationLimitations
NMIA 2'-OH (Backbone)~22 minutesIn vitro equilibrium foldingToo slow for fast kinetic events; poor in vivo permeability[7].
1M7 2'-OH (Backbone)~14 secondsFast kinetic folding eventsProne to rapid hydrolysis; poor solubility in vivo[6].
NAI 2'-OH (Backbone)~33 minutesIn vivo cellular SHAPERequires longer incubation; synthesis handling care[1].
DMS Base (A-N1, C-N3)N/A (Alkylating)Base-specific pairing statusNot backbone-specific; blind to U and G residues[3].

Experimental Workflow: A Self-Validating Protocol

A robust SHAPE protocol must be a self-validating system. You cannot simply add NMIA and assume all RT stops are structural adducts. Natural RNA degradation, stable secondary structures (which cause native RT fall-off), and solvent effects must be accounted for. Therefore, the inclusion of a vehicle control (DMSO) and sequencing ladders is non-negotiable[8].

Self-validating experimental workflow for NMIA-based SHAPE structural probing.

Step-by-Step Methodology

Step 1: RNA Preparation and Native Folding Causality: RNA easily falls into non-native kinetic traps during purification. Heating melts these aberrant structures, while snap-cooling prevents intermolecular dimerization.

  • Dilute 1–2 pmol of purified RNA transcript in RNase-free water.

  • Denature at 95°C for 2 minutes, then immediately snap-cool on ice for 2 minutes.

  • Add folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂) and incubate at 37°C for 20 minutes to allow the RNA to reach its thermodynamic minimum[9].

Step 2: SHAPE Modification Causality: The reaction must run to completion (approx. 5 half-lives) so the reagent is entirely consumed by either RNA acylation or aqueous hydrolysis, eliminating the need for a harsh quenching step[10].

  • Split the folded RNA into two equal cohorts: (+) Reaction and (-) Control.

  • To the (+) tube, add NMIA (final concentration 10–13 mM, dissolved in anhydrous DMSO).

  • To the (-) tube, add an equivalent volume of neat DMSO.

  • Incubate both tubes at 37°C for 22 minutes[7].

  • Ethanol precipitate the RNA to remove hydrolyzed NMIA byproducts.

Step 3: Reverse Transcription (Primer Extension) Causality: Reverse transcriptase will synthesize cDNA until it encounters a 2'-O-adduct, creating a library of truncated cDNAs that correspond to flexible nucleotides[11].

  • Anneal a fluorophore-labeled primer (e.g., VIC or FAM) to the 3' end of the RNA.

  • Perform reverse transcription using a highly processive enzyme (e.g., SuperScript III/IV) at 50°C.

  • In parallel, run sequencing reactions (using ddNTPs) on unmodified RNA to generate positional markers for exact nucleotide mapping[2].

Step 4: Capillary Electrophoresis and Data Integration

  • Degrade the RNA template using NaOH to prevent signal interference.

  • Resolve the cDNA fragments via capillary electrophoresis (e.g., ABI 3500) or NGS (SHAPE-MaP)[12].

  • Use specialized software (e.g., QuShape or ShapeMapper) to subtract the (-) DMSO background from the (+) NMIA signal, normalize the data, and overlay the reactivity scores onto thermodynamic folding algorithms[3].

Data Interpretation: Correlating Reactivity to Structure

Once the background is subtracted, NMIA reactivity is normalized to a scale typically ranging from 0 to >1.0. These quantitative values inversely correlate with the probability of base pairing[13]. By forcing these reactivity constraints into algorithms like RNAstructure, the accuracy of secondary structure prediction routinely exceeds 90%[7].

Table 2: Correlating NMIA Reactivity with Secondary Structure
SHAPE Reactivity ScoreStructural InterpretationTypical RNA Features
High (>0.85) Highly flexible, unconstrainedSingle-stranded loops, bulges, linker regions
Intermediate (0.40 - 0.85) Partially constrained / DynamicHelix-flanking regions, dynamic loops, non-canonical pairs
Low (<0.40) Highly constrainedWatson-Crick base pairs, stable tertiary interactions

For researchers mapping novel RNA structures or screening RNA-targeted therapeutics, NMIA provides an exceptionally reliable, high-resolution readout of equilibrium folding states. While newer reagents have enabled in vivo profiling, NMIA remains the unshakeable benchmark for in vitro structural validation.

References

  • Dawn of the in vivo RNA structurome and interactome Biochemical Society Transactions URL:[Link]

  • Selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE): quantitative RNA structure analysis at single nucleotide resolution Nature Protocols URL:[Link]

  • RNA SHAPE Chemistry Reveals Nonhierarchical Interactions Dominate Equilibrium Structural Transitions in tRNAAsp Transcripts Journal of the American Chemical Society URL:[Link]

  • Comparison of SHAPE reagents for mapping RNA structures inside living cells RNA URL:[Link]

  • RNA Structural Analysis by Evolving SHAPE Chemistry Wiley Interdisciplinary Reviews: RNA URL:[Link]

  • RNA secondary structure modeling at consistent high accuracy using differential SHAPE Proceedings of the National Academy of Sciences URL:[Link]

  • Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis Nature Protocols URL:[Link]

  • In-cell SHAPE uncovers dynamic interactions between the untranslated regions of the foot-and-mouth disease virus RNA Nucleic Acids Research URL:[Link]

  • Dissecting the secondary structure of the circular RNA of a nuclear viroid in vivo: A “naked” rod-like conformation similar but not identical to that observed in vitro RNA Biology URL:[Link]

  • RNA Structure Analysis of Viruses Using SHAPE Journal of Visualized Experiments (via PMC) URL:[Link]

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Validation

A Researcher's Guide: Navigating NMIA Adduct Detection with MaP and Reverse Transcription-Truncation

In the dynamic landscape of RNA structural biology, the ability to accurately map the architecture of RNA molecules is paramount to understanding their function. N-methylisatoic anhydride (NMIA) and other SHAPE (Selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of RNA structural biology, the ability to accurately map the architecture of RNA molecules is paramount to understanding their function. N-methylisatoic anhydride (NMIA) and other SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) reagents have become indispensable tools for probing RNA structure at single-nucleotide resolution.[1][2][3] These electrophilic probes acylate the 2'-hydroxyl group of flexible, unpaired ribonucleotides, creating chemical adducts that serve as footprints of the RNA's conformation.[1][3] However, the detection of these adducts is not a one-size-fits-all process. Two prominent methodologies have emerged, each with its own set of strengths and considerations: Mutational Profiling (MaP) and the classic Reverse Transcription-Truncation (often referred to as SHAPE-Seq).

This guide provides an in-depth, objective comparison of these two powerful techniques for NMIA adduct detection. We will delve into the mechanistic underpinnings of each method, present a side-by-side analysis of their performance characteristics, and provide detailed experimental protocols to empower researchers in selecting and implementing the optimal strategy for their specific research questions.

The Fundamental Chemistry: NMIA Modification of RNA

Before comparing the detection methods, it is crucial to understand the initial chemical event. NMIA reacts with the 2'-hydroxyl group of the ribose sugar in structurally dynamic regions of an RNA molecule. This reaction is less dependent on the specific nucleotide base, offering a broad view of the RNA backbone's flexibility.[1][4][5] The resulting bulky adduct at the 2'-hydroxyl position is the key to both detection methods, as it creates a hindrance for the reverse transcriptase enzyme during cDNA synthesis.

At the Crossroads of Detection: Two Divergent Paths

The divergence between MaP and reverse transcription-truncation lies in how the reverse transcriptase (RT) enzyme interacts with the NMIA adduct and how that interaction is interpreted.

The "Stop" Sign: Reverse Transcription-Truncation (SHAPE-Seq)

The traditional and more established method, often referred to as SHAPE-Seq, relies on the principle that the bulky NMIA adduct will cause the reverse transcriptase to stall and dissociate from the RNA template.[1][3][6] This results in a population of truncated cDNA fragments, where the length of each fragment corresponds to the position of the modified nucleotide.[1][6] By sequencing these truncated fragments, the frequency of termination at each nucleotide position can be quantified, providing a direct measure of NMIA reactivity.[1][6]

Causality Behind Experimental Choices in RT-Truncation:

The primary goal in a SHAPE-Seq experiment is to maximize the likelihood that the reverse transcriptase will faithfully stop at an adduct without introducing other biases. This is typically achieved by using a processive reverse transcriptase under standard reaction conditions (with Mg²⁺ as a cofactor), which promotes high-fidelity cDNA synthesis up to the point of the modification. The choice of enzyme and buffer conditions is therefore critical to ensure that the observed truncations are a direct result of the NMIA modification and not due to other factors like strong secondary structures or enzyme-specific pausing.

The "Read-Through" with a Stutter: Mutational Profiling (MaP)

Mutational Profiling, or MaP, takes a different approach. Instead of relying on the termination of reverse transcription, MaP employs specific reaction conditions that encourage the reverse transcriptase to "read through" the NMIA adduct, but in doing so, misincorporate a nucleotide in the growing cDNA strand.[4][7] This engineered infidelity is the cornerstone of the MaP strategy.

Causality Behind Experimental Choices in MaP:

The key to a successful MaP experiment is to create an environment where the reverse transcriptase is more likely to misincorporate a base upon encountering an adduct rather than dissociating. This is primarily achieved by substituting the standard Mg²⁺ cofactor in the reverse transcription buffer with Mn²⁺.[4] Manganese ions are known to decrease the fidelity of many DNA polymerases, including reverse transcriptases, encouraging them to bypass lesions on the template strand while introducing mutations.[4] The choice of reverse transcriptase is also crucial; enzymes with a higher propensity for read-through and misincorporation under these conditions are favored. This approach transforms the detection of an adduct from a signal of absence (truncation) to a positive signal of presence (a mutation).

Head-to-Head Comparison: MaP vs. Reverse Transcription-Truncation

FeatureMutational Profiling (MaP)Reverse Transcription-Truncation (SHAPE-Seq)
Principle of Detection Misincorporation of nucleotides by reverse transcriptase at the site of the adduct.[4][7]Stalling and termination of reverse transcriptase at the site of the adduct.[1][3][6]
Signal Type Positive signal (mutation rate) above a low background of intrinsic RT errors.[7]Signal is the frequency of cDNA truncation at a specific position.[1][6]
Data Interpretation Analysis of mutation frequencies in the sequencing reads.Analysis of the 5'-ends of sequencing reads corresponding to truncation points.
Throughput & Multiplexing High; multiple adducts can be detected on a single RNA molecule.[8]High; compatible with next-generation sequencing.
Sensitivity Can be highly sensitive, especially for low-abundance RNAs, as the full-length cDNA is sequenced.[8]Can be sensitive, but signal can be lost for modifications near the 5'-end of the RNA.
Resolution Single-nucleotide resolution.[7]Single-nucleotide resolution.[3]
Bias Less susceptible to biases from library preparation steps that can affect truncated fragments.[5]Can be prone to biases introduced during the ligation of adapters to truncated cDNA fragments.[5]
Data Analysis Complexity Requires specialized software to accurately call mutations and distinguish them from background errors.[7]Requires careful handling of read alignments to accurately map truncation sites.
Information Gained Can potentially provide information on multiple modifications within a single RNA molecule.[8]Primarily provides information on the location of a single modification event per molecule.[8]
Correlation with Truncation Studies have shown poor to modest correlation between MaP and RT-truncation data, suggesting they capture complementary information.[5][9]The "gold standard" for early SHAPE experiments.

Experimental Workflows: A Visual Guide

To further elucidate the practical differences between these two methodologies, the following diagrams illustrate their respective experimental workflows.

Mutational Profiling (MaP) Workflow

MaP_Workflow cluster_rna_prep RNA Preparation & Modification cluster_rt Reverse Transcription (MaP Conditions) cluster_sequencing Sequencing & Analysis rna Folded RNA nmia NMIA Treatment rna->nmia rt Reverse Transcription (+Mn²⁺, Low-fidelity RT) nmia->rt Adduct read-through with misincorporation pcr PCR Amplification rt->pcr seq Next-Generation Sequencing pcr->seq analysis Data Analysis: Mutation Frequency Calculation seq->analysis

Caption: Workflow for NMIA adduct detection via Mutational Profiling (MaP).

Reverse Transcription-Truncation (SHAPE-Seq) Workflow

RT_Truncation_Workflow cluster_rna_prep RNA Preparation & Modification cluster_rt Reverse Transcription (Standard Conditions) cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis rna Folded RNA nmia NMIA Treatment rna->nmia rt Reverse Transcription (+Mg²⁺, High-fidelity RT) nmia->rt RT stalls at adduct ligation Adapter Ligation to truncated cDNA rt->ligation pcr PCR Amplification ligation->pcr seq Next-Generation Sequencing pcr->seq analysis Data Analysis: Truncation Site Mapping seq->analysis

Caption: Workflow for NMIA adduct detection via Reverse Transcription-Truncation.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for both MaP and reverse transcription-truncation. It is essential to optimize these protocols for the specific RNA of interest and the experimental system.

Protocol 1: NMIA Adduct Detection via Mutational Profiling (SHAPE-MaP)
  • RNA Preparation and Folding:

    • Purify the RNA of interest.

    • Resuspend the RNA in a folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂).

    • Heat the RNA at 95°C for 2 minutes and then cool to the desired folding temperature (e.g., 37°C) for 20-30 minutes to allow for proper folding.

  • NMIA Modification:

    • Prepare a fresh solution of NMIA in anhydrous DMSO.

    • Add the NMIA solution to the folded RNA to a final concentration of 5-15 mM. For a negative control, add an equivalent volume of DMSO.

    • Incubate at the folding temperature for a time determined by the reactivity of the SHAPE reagent (e.g., 5-10 minutes for 1M7, a common SHAPE reagent).

    • Quench the reaction by adding a scavenger such as DTT.

    • Purify the modified RNA using ethanol precipitation or a suitable clean-up kit.

  • Reverse Transcription with Mutational Profiling:

    • Anneal a gene-specific or random primer to the modified RNA.

    • Prepare a reverse transcription master mix containing a suitable reverse transcriptase (e.g., SuperScript II or III), dNTPs, and a buffer containing MnCl₂ instead of MgCl₂ (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 10 mM DTT, 5 mM MnCl₂).

    • Perform reverse transcription according to the manufacturer's instructions.

  • Library Preparation and Sequencing:

    • Amplify the resulting cDNA using PCR with primers containing sequencing adapters.

    • Purify the PCR products.

    • Quantify and pool the libraries for next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference RNA sequence.

    • Use specialized software (e.g., ShapeMapper) to calculate the mutation rate at each nucleotide position, subtracting the background mutation rate from the negative control.[4]

    • Normalize the mutation rates to obtain SHAPE reactivities.

Protocol 2: NMIA Adduct Detection via Reverse Transcription-Truncation (SHAPE-Seq)
  • RNA Preparation and Folding: (Identical to steps 1 in the MaP protocol)

  • NMIA Modification: (Identical to steps 2 in the MaP protocol)

  • Reverse Transcription (Standard Conditions):

    • Anneal a fluorescently labeled or adapter-containing gene-specific primer to the modified RNA.

    • Prepare a reverse transcription master mix with a processive reverse transcriptase and a standard buffer containing MgCl₂.

    • Perform reverse transcription according to the manufacturer's instructions.[1]

  • Library Preparation and Sequencing:

    • If not already incorporated in the RT primer, ligate an adapter to the 3' end of the truncated cDNA fragments.

    • Amplify the cDNA library using PCR.

    • Purify the PCR products.

    • Perform next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference RNA sequence.

    • Map the 5'-ends of the reads, which correspond to the positions of reverse transcription termination.

    • Calculate the frequency of truncation at each nucleotide, subtracting the background truncation from the negative control.

    • Normalize the truncation frequencies to obtain SHAPE reactivities.

Choosing the Right Path: Concluding Remarks

The choice between Mutational Profiling and Reverse Transcription-Truncation for NMIA adduct detection is not a matter of one being definitively superior to the other. Instead, the optimal choice depends on the specific research goals, the nature of the RNA under investigation, and the available resources.

Reverse transcription-truncation (SHAPE-Seq) is a well-established method that provides a direct measure of RT stalling. It can be particularly straightforward for well-defined, in vitro systems.

Mutational Profiling (MaP) offers several advantages, particularly for in vivo studies and for analyzing low-abundance RNAs.[8] By sequencing the full-length cDNA, it can be less prone to certain library preparation biases and has the potential to capture information about multiple modifications on a single molecule.[5][8] The observation that MaP and RT-truncation data can have a low correlation suggests that they may capture different aspects of the adduct's effect on reverse transcription, and in some cases, a combined analysis could provide a more comprehensive picture of RNA structure.[5][9]

As a Senior Application Scientist, my recommendation is to carefully consider the nuances of your experimental system. For researchers new to RNA structure probing, SHAPE-Seq may offer a more direct and conceptually simpler entry point. For those seeking to push the boundaries of in-cell RNA structure analysis or to investigate complex RNA populations, the advantages of SHAPE-MaP are compelling. Ultimately, a thorough understanding of the principles and protocols outlined in this guide will enable you to make an informed decision and generate high-quality, reliable data to unravel the intricate world of RNA structure and function.

References

  • Lucks, J. B., Mortimer, S. A., Trapnell, C., Luo, S., Aviran, S., et al. (2011). Multiplexed RNA structure characterization with selective 2'-hydroxyl acylation analyzed by primer extension sequencing (SHAPE-Seq). Proceedings of the National Academy of Sciences, 108(27), 11063–11068. [Link]

  • Loughrey, D., Watkins, A. M., & Lucks, J. B. (2014). The basic SHAPE-Seq protocol. Methods in enzymology, 549, 155–171. [Link]

  • Lucks, J. B. (2014). SHAPE-Seq 2.0: systematic optimization and extension of high-throughput chemical probing of RNA secondary structure with next generation sequencing. Nucleic acids research, 42(18), e144. [Link]

  • Illumina, Inc. (n.d.). SHAPE-Seq. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Nucleic acid structure determination. In Wikipedia. [Link]

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  • Illumina, Inc. (n.d.). SHAPE-Map. Retrieved from [Link]

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  • Mustoe, A. M., Busan, S., Rice, G. M., Hajdin, C. E., Peterson, B. K., ... & Weeks, K. M. (2018). Best practices for genome-wide RNA structure analysis: combination of mutational profiles and drop-off information. bioRxiv, 291079. [Link]

  • Ding, Y., Tang, Y., Kwok, C. K., Zhang, Y., Bevilacqua, P. C., & Assmann, S. M. (2014). In vivo genome-wide profiling of RNA secondary structure reveals novel regulatory features. Nature, 505(7485), 696–700. [Link]

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  • Kappel, K., Witek, A. K., & Das, R. (2021). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International journal of molecular sciences, 22(9), 4528. [Link]

  • Weeks, K. M. (2019). Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies. Biochemistry, 58(22), 2631–2640. [Link]

  • Poulsen, L. D., Kielpinski, M., & Vinther, J. (2015). SHAPE Selection (SHAPES) enrich for RNA structure signal in SHAPE sequencing-based probing data. RNA, 21(5), 1044–1055. [Link]

  • Zhang, W., & Zhang, J. (2010). An effective method for controlling false discovery and false nondiscovery rates in genome-scale RNAi screens. Journal of biomolecular screening, 15(8), 958–967. [Link]

  • Mustoe, A. M., Busan, S., Rice, G. M., Hajdin, C. E., Peterson, B. K., ... & Weeks, K. M. (2018). RNA base-pairing complexity in living cells visualized by correlated chemical probing. Proceedings of the National Academy of Sciences, 115(31), E7279–E7288. [Link]

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Comparative

Limitations of N-Methylisatoic anhydride compared to newer SHAPE probes

Title: Overcoming the Limitations of N-Methylisatoic Anhydride (NMIA): A Comparative Guide to Modern SHAPE Probes Introduction As a Senior Application Scientist specializing in RNA structural biology, I frequently consul...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Overcoming the Limitations of N-Methylisatoic Anhydride (NMIA): A Comparative Guide to Modern SHAPE Probes

Introduction As a Senior Application Scientist specializing in RNA structural biology, I frequently consult with research teams transitioning from classical in vitro RNA probing to complex in vivo transcriptomics. The foundational technique driving this field is SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension). SHAPE reagents selectively acylate the ribose 2'-hydroxyl group of flexible, unpaired nucleotides, providing a high-resolution readout of RNA secondary and tertiary structure.

For years, N-methylisatoic anhydride (NMIA) served as the gold standard SHAPE electrophile[1]. However, as the field has shifted toward probing RNA in its native cellular environment, the mechanistic limitations of NMIA have become critical bottlenecks[1][2]. This guide objectively compares NMIA against next-generation SHAPE probes—such as 1M7, 1M6, NAI, FAI, and BzCN—and provides a self-validating experimental framework for modern RNA structural analysis.

Mechanistic Limitations of NMIA

To understand why newer probes were developed, we must examine the chemical causality behind NMIA's limitations:

  • Sluggish Reaction Kinetics: NMIA has a hydrolysis half-life ranging from 7 to 20 minutes depending on buffer conditions (approx. 430 seconds at 37°C)[3]. This slow reactivity means NMIA cannot capture rapid, transient structural conformational changes, limiting its utility in time-resolved folding studies[3].

  • Poor Intracellular Permeability: NMIA is highly restricted in its ability to cross lipid bilayers[1]. When applied to living mammalian cells, NMIA fails to achieve sufficient intracellular concentrations, resulting in undetectable reactivity even on highly abundant transcripts like 5S rRNA[1][4].

  • Solubility Constraints: The isatoic anhydride scaffold of NMIA has low aqueous solubility. In complex intracellular environments, it tends to precipitate or become trapped in nonpolar membranes before meaningful RNA modification can occur[2].

Quantitative Comparison of SHAPE Probes

To overcome NMIA's shortcomings, chemists have engineered two primary classes of advanced probes: fast-acting nitroisatoic anhydrides (1M7, 1M6) for cell-free assays, and highly permeable acylimidazoles (NAI, FAI) for in vivo applications[1][5].

SHAPE ProbeChemical ScaffoldHydrolysis Half-Life (37°C)Cell PermeabilityPrimary Application
NMIA N-methylisatoic anhydride~430 secPoorLegacy in vitro probing
1M7 Nitroisatoic anhydride~14 secLowFast in vitro / cell-free[3]
1M6 Nitroisatoic anhydride~31 secLowFast in vitro / cell-free[5]
NAI Acylimidazole~33 minHighIn vivo (icSHAPE / SHAPE-MaP)[1][4]
FAI Acylimidazole~73 minHighIn vivo (Stable adducts)[1][4]
BzCN Benzoyl cyanide~0.25 secN/ATime-resolved folding

Table 1: Kinetic and physical properties of common SHAPE reagents. Data synthesized from established literature.

Workflow: SHAPE Probe Selection

SHAPE_Workflow A Identify RNA Target Environment B Intracellular (In Vivo) A->B Live Cells/Tissues C Cell-Free (In Vitro) A->C Purified Transcripts D Acylimidazoles (NAI / FAI) High Permeability B->D Requires DTT/BME Quench E Assess Kinetic Requirements C->E F Time-Resolved (< 1s) BzCN E->F Folding Kinetics G Standard Fast (14-31s) 1M7 / 1M6 E->G General Probing H Legacy / Slow (4-20m) NMIA E->H Historical Baselines

Decision matrix for SHAPE probe selection based on target environment and reaction kinetics.

Experimental Protocol: Self-Validating In-Cell SHAPE-MaP (NAI vs. 1M7)

Causality Check - Why MaP? Traditional reverse transcription truncates at the SHAPE adduct, losing downstream sequence data. MaP utilizes a relaxed-fidelity reverse transcriptase (often driven by Mn2+ buffer) that reads through the bulky 2'-O-adduct, incorporating a non-complementary nucleotide. This encodes the structural data directly into the cDNA as a mutation, enabling high-throughput NGS readout[6][7].

Step 1: Cell Preparation and Probe Treatment

  • Culture Mouse Embryonic Stem Cells (mESCs) or standard mammalian cells (e.g., HEK293) to 80% confluency.

  • Wash cells gently with pre-warmed PBS to remove serum proteins that could scavenge the electrophiles.

  • Experimental Split:

    • Condition A (NAI): Add NAI to a final concentration of 20 mM.

    • Condition B (1M7): Add 1M7 to a final concentration of 10 mM (approaching its solubility limit)[2].

    • Condition C (Control): Add an equivalent volume of neat DMSO (vehicle control).

  • Incubate at 37°C. Causality: 1M7 will hydrolyze in ~14 seconds[3]. NAI requires a 15-minute incubation due to its ~33-minute half-life[4].

Step 2: Reaction Quenching

  • Crucial Step for NAI: Because NAI has a long half-life, extracting the RNA without quenching will allow unreacted NAI to modify denatured RNA during lysis, destroying the physiological structural data[7].

  • Add Dithiothreitol (DTT) or 2-mercaptoethanol to a final concentration of 1 M to the NAI and Control wells. Incubate for 5 minutes to rapidly scavenge unreacted electrophiles[4][7]. 1M7 does not require this step as it self-quenches via rapid hydrolysis[3].

Step 3: RNA Extraction and MaP Reverse Transcription

  • Lyse cells and extract total RNA using a standard TRIzol or column-based method.

  • Perform reverse transcription using a target-specific primer (e.g., for 5S rRNA) in a buffer containing Mn2+ (instead of Mg2+) to promote RT read-through and mutation encoding at acylated sites[7].

  • Generate double-stranded cDNA, construct NGS libraries, and sequence.

Step 4: Data Analysis & Expected Outcomes Calculate the mutation rate per nucleotide. You will observe that the NAI-treated samples yield robust, high signal-to-background mutation profiles correlating with known flexible single-stranded regions of the 5S rRNA[4]. Conversely, the 1M7-treated mammalian cells will show mutation rates nearly identical to the DMSO control, validating that 1M7 is largely membrane-impermeable and fails to modify intracellular RNA efficiently[1][2].

Conclusion

While NMIA laid the critical groundwork for RNA structural biology, its slow kinetics and poor permeability render it obsolete for modern in vivo applications[1]. For cell-free assays, 1M7 and 1M6 offer vastly superior reaction speeds[5]. For true intracellular probing, acylimidazoles like NAI and FAI are the definitive choice, provided the workflow incorporates a rigorous nucleophilic quench step[4][7].

References

  • RNA Structural Analysis by Evolving SHAPE Chemistry. eScholarship.org. 3

  • Comparison of SHAPE reagents for mapping RNA structures inside living cells. PMC. 2

  • SHAPE Reagents for RNA Structure Analysis. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies. PMC. 6

  • In-cell RNA structure probing with SHAPE-MaP. PMC - NIH. 7

  • Probing RNA Structure In Vivo. PMC.1

  • RNA SHAPE analysis in living cells. Squarespace. 4

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Validation

The In-Cell Frontier: Why RNA Structure in its Native Context Matters

An In-Depth Guide to In-Cell RNA Structure Probing: Evaluating NMIA and Its Alternatives in Diverse Cellular Environments This guide provides researchers, scientists, and drug development professionals with a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to In-Cell RNA Structure Probing: Evaluating NMIA and Its Alternatives in Diverse Cellular Environments

This guide provides researchers, scientists, and drug development professionals with a comprehensive evaluation of N-methyl-isatoic anhydride (NMIA) and its principal alternatives for in-cell RNA structure probing. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that your experiments are not only technically sound but also contextually optimized for different cellular environments.

RNA molecules are not static linear codes; they fold into complex three-dimensional structures that are fundamental to their function. These structures dictate interactions with proteins, small molecules, and other nucleic acids, governing everything from gene expression to catalysis.[1][2] While in vitro probing has been invaluable, it cannot capture the dynamic interplay of factors within a living cell that modulate RNA structure, such as molecular crowding, ion concentrations, and the entire suite of RNA-binding proteins (RBPs).

In-cell chemical probing, particularly using the SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) methodology, allows us to capture a snapshot of an RNA's structure in its native, functional environment.[3] This guide focuses on NMIA, a cornerstone SHAPE reagent, and provides a comparative framework for selecting the optimal reagent for your specific biological question and cellular system.

Mechanism of Action: The Chemistry of SHAPE Reagents

SHAPE reagents are electrophiles that acylate the 2'-hydroxyl group of the RNA ribose backbone. The reactivity of this hydroxyl group is highly sensitive to local nucleotide flexibility; it is more reactive in conformationally dynamic, single-stranded regions and less reactive in constrained, base-paired, or protein-bound regions.[4] This differential reactivity provides a nucleotide-resolution map of the RNA's structural landscape.

The resulting 2'-O-adducts are stable and can be detected by a variety of methods, most powerfully by mutational profiling (MaP) . During reverse transcription, the polymerase often misincorporates a nucleotide opposite the bulky adduct, creating a "mutation" in the resulting cDNA that can be identified through next-generation sequencing.[1][3]

Below, we compare the key players in the in-cell SHAPE reagent toolkit.

ReagentFull NameKey Characteristics
NMIA N-methylisatoic anhydrideThe canonical SHAPE reagent. Moderately reactive, making it a reliable choice for general use. Its longer reaction time can increase the risk of RNA degradation compared to faster reagents.[1][2]
1M7 1-methyl-7-nitroisatoic anhydrideA faster-acting and more reactive analogue of NMIA. Its short half-life is ideal for capturing transient RNA structures but requires precise timing.[1][2]
NAI 2-methylnicotinic acid imidazolidePossesses a longer half-life, which can enhance its diffusion into cells, making it effective where other reagents show low reactivity.[2] However, it is not self-quenching and requires a specific quenching step to control the reaction time.[1][3]
5NIA 5-nitroisatoic anhydrideA more recently developed reagent noted for its high modification rate in cells, making it particularly useful for in-cell probing experiments.[1]

A Self-Validating Workflow for In-Cell SHAPE-MaP

Trustworthiness in experimental biology stems from robust protocols with built-in controls. The following workflow is designed to be self-validating, providing clear checkpoints for assessing data quality.

SHAPE_MaP_Workflow cluster_cell Cellular Phase cluster_lab Benchwork Phase cluster_data Analysis Phase C1 1. Cell Culture (& Experimental Treatment, e.g., Stress) C2 2. In-Cell Modification (+SHAPE Reagent) C1->C2 Split Population C3 3. Control Treatment (+DMSO Vehicle) C1->C3 Split Population L1 4. Cell Lysis & RNA Extraction C2->L1 C3->L1 L2 5. DNase Treatment (Critical for MaP) L1->L2 L3 6. Reverse Transcription (MaP Conditions, e.g., +Mn²⁺) L2->L3 L4 7. Library Preparation & Sequencing L3->L4 D1 8. Sequence Alignment D2 9. Mutation Rate Calculation (e.g., ShapeMapper2) D1->D2 D3 10. Reactivity Profile Generation (Subtract DMSO Background) D2->D3 D4 11. Structural Modeling & Differential Analysis D3->D4 Reagent_Choice decision decision reagent reagent start Start: Define Experimental Goal q1 Is this a time-resolved experiment or are you probing a transient RNA state? start->q1 q2 Are you working with a cell type known to have poor permeability (e.g., yeast, some bacteria)? q1->q2 No r_1M7 Use 1M7 (or 5NIA) q1->r_1M7 Yes q3 Is this a standard in-cell probing experiment in a common mammalian cell line? q2->q3 No r_NAI Consider NAI (Remember to quench!) q2->r_NAI Yes r_NMIA Start with NMIA (Well-validated baseline) q3->r_NMIA Yes r_alt If NMIA signal is low, try 1M7 or NAI r_NMIA->r_alt

Caption: Decision tree for selecting an appropriate SHAPE reagent.

Conclusion and Future Outlook

NMIA remains a robust and valuable reagent for in-cell RNA structure analysis, providing a reliable baseline for many experimental systems. However, the expanding toolkit, including the faster 1M7 and the highly permeant NAI, offers researchers the flexibility to tackle more challenging cellular environments and biological questions. The choice of reagent is not merely a technical detail but a critical component of experimental design that directly influences the nature and quality of the data obtained. As technologies for subcellular fractionation and single-cell analysis continue to advance, the strategic application of these chemical probes will undoubtedly uncover even deeper layers of RNA's structural and functional roles in life.

References

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  • ResearchGate. (n.d.). SHAPE reagents used in this study. ResearchGate. [Link]

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  • Lee, B., Flynn, E. W., & Chang, H. Y. (2016). Comparison of SHAPE reagents for mapping RNA structures inside living cells. PubMed. [Link]

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Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Quantitative Hazard Data

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a logical extension of the underlying chemistry. When laboratories inquire about "Methylisatoic acid," they...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a logical extension of the underlying chemistry. When laboratories inquire about "Methylisatoic acid," they are almost exclusively referring to its highly reactive laboratory form: N-Methylisatoic anhydride (NMIA) , or its hydrolyzed byproduct, N-methylanthranilic acid .

NMIA is a cornerstone reagent in SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry, used to map RNA secondary structures. Because NMIA is an electrophilic acylation agent, its operational workflow, safety profile, and disposal procedures are entirely dictated by its reactivity with nucleophiles—specifically, the 2'-hydroxyls of RNA and the oxygen in water.

Here is the comprehensive, causality-driven guide to the safe handling, experimental application, and proper disposal of NMIA and its acid byproducts.

To handle NMIA safely, we must first understand its physicochemical boundaries. NMIA is highly moisture-sensitive. In the presence of water, it undergoes spontaneous hydrolysis, releasing carbon dioxide and leaving behind N-methylanthranilic acid. This dual-pathway reactivity (RNA acylation vs. aqueous hydrolysis) is the engine behind both the experiment and the disposal protocol.

Table 1: Physicochemical & Hazard Summary of NMIA

ParameterValue / ClassificationOperational Causality
Molecular Weight 177.16 g/mol Dictates precise molarity calculations for anhydrous stock solutions.
Melting Point 175.0 - 180.0 °CIndicator of reagent purity; moisture degradation lowers the melting point.
Solubility Soluble in DMSO; Reacts in H₂ORequires anhydrous solvent for storage; aqueous exposure destroys the reagent.
Hydrolysis Half-Life ~22 min (at 37°C, pH 8.0)Mandates a minimum 130-minute incubation for complete chemical self-quenching.
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Necessitates fume hood usage, nitrile gloves, and strict waste segregation.

Data supported by and .

Self-Validating Experimental Protocol: RNA Acylation

Before we can dispose of the chemical, we must understand how it is transformed during use. This protocol is designed as a self-validating system: if the timing and solvent controls are followed, the chemical effectively neutralizes its own acute reactivity by the end of the workflow.

Step-by-Step SHAPE Acylation Workflow:

  • RNA Folding: Denature the RNA sample at 95°C for 2 minutes, then snap-cool on ice. Add your folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂) and incubate at 37°C for 20 minutes.

    • Causality: This ensures the RNA adopts its thermodynamically stable secondary structure prior to introducing the probe.

  • Reagent Preparation: Dissolve solid NMIA in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 130 mM.

    • Causality: NMIA is highly moisture-sensitive. Anhydrous DMSO prevents premature hydrolysis, ensuring the exact active molarity is delivered to the RNA.

  • Acylation Reaction: Add 1 volume of the 130 mM NMIA stock to 9 volumes of folded RNA (yielding a final NMIA concentration of 13 mM). Mix thoroughly by pipetting.

  • Incubation & Self-Quenching: Incubate the reaction at 37°C for exactly 130 minutes.

    • Causality: The half-life of NMIA in an aqueous buffer at 37°C is approximately 22 minutes. Incubating for ~6 half-lives ensures that >98% of the unreacted NMIA is completely hydrolyzed into N-methylanthranilic acid and CO₂. This eliminates the need for a separate chemical quenching step.

  • Precipitation: Recover the modified RNA via standard ethanol precipitation for downstream reverse transcription.

Comprehensive Disposal & Waste Segregation Procedures

Because NMIA transforms from a reactive anhydride into an aromatic acid during the experiment, the resulting waste streams must be handled differently based on their chemical state ().

A. Organic Liquid Waste (Unused Stock Solutions)
  • Target Material: Leftover NMIA dissolved in DMSO.

  • Procedure: Transfer any remaining stock solutions into a designated, clearly labeled organic waste carboy (e.g., "Hazardous Organic Waste: Contains DMSO and N-Methylisatoic Anhydride").

  • Causality: DMSO is a highly penetrative solvent that can carry dissolved hazardous substances directly through the skin barrier. It must be strictly segregated from aqueous waste and sent for high-temperature incineration by your Environmental Health and Safety (EHS) department.

B. Aqueous Liquid Waste (Post-Reaction Mixtures)
  • Target Material: The supernatant from the RNA precipitation step (containing the hydrolyzed byproduct, N-methylanthranilic acid).

  • Procedure: Transfer this aqueous mixture to an aqueous hazardous waste container. Do not pour it down the sink.

  • Causality: Although the acute electrophilic reactivity of the anhydride is neutralized after the 130-minute incubation, N-methylanthranilic acid is still an aromatic organic compound. Discharging aromatic acids into municipal wastewater violates standard environmental regulations (such as the Clean Water Act).

C. Solid Waste (Contaminated Consumables)
  • Target Material: Pipette tips, microcentrifuge tubes, and gloves that contacted NMIA.

  • Procedure: Discard all contaminated consumables into a rigid, leak-proof solid hazardous waste bin.

  • Causality: Residual NMIA powder or DMSO stock on consumables can hydrolyze slowly in ambient lab humidity, releasing irritating fumes (STOT SE 3) into the laboratory atmosphere if left in standard open trash cans.

Immediate Spill Response Protocol

In the event of an accidental release, your response must be dictated by the physical state of the chemical ().

  • Solid Powder Spill: Do not sweep the powder dry, as this generates respiratory irritants. Cover the powder with a damp paper towel to suppress dust generation and initiate slow hydrolysis. Carefully wipe up the material, place the towels in a solid hazardous waste bag, and wash the surface with a 10% bleach solution or soap and water.

  • Liquid DMSO Stock Spill: Evacuate personnel from the immediate area if ventilation is poor. Wear heavy-duty nitrile gloves (double-gloving is highly recommended due to DMSO's penetrative properties). Absorb the spill with an inert material such as vermiculite or commercial spill pads. Place the saturated absorbents into a sealed hazardous waste container.

Visualizing the Operational Workflow

The following diagram maps the lifecycle of NMIA from stock preparation through the acylation reaction and into the appropriate EHS waste streams.

NMIA_Workflow Stock NMIA Reagent (Stock in DMSO) Reaction SHAPE Reaction (2'-OH Acylation) Stock->Reaction Add Reagent WasteOrg Organic Waste (Unused NMIA/DMSO) Stock->WasteOrg Excess Stock RNA RNA Sample (Aqueous Buffer) RNA->Reaction Target Hydrolysis Hydrolysis Phase (Forms N-methylanthranilic acid) Reaction->Hydrolysis Incubation / H2O SolidWaste Solid Waste (Contaminated Consumables) Reaction->SolidWaste Tips / Tubes WasteAq Aqueous Waste (Hydrolyzed Byproducts) Hydrolysis->WasteAq Liquid Disposal

Workflow for NMIA RNA acylation and the routing of chemical waste streams.

References

  • Title: N-Methylisatoic anhydride | C9H7NO3 | CID 25160 Source: PubChem - NIH URL: [Link]

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